3,5-Di-tert-butyl-4-hydroxybenzoic acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3,5-ditert-butyl-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-14(2,3)10-7-9(13(17)18)8-11(12(10)16)15(4,5)6/h7-8,16H,1-6H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXOWHQZWLCHHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52625-25-9 (nickel(2+)salt(2:1)), 68698-64-6 (mono-potassium salt) | |
| Record name | 3,5-Di-tert-butyl-4-hydroxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3061683 | |
| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421-49-4 | |
| Record name | 3,5-Di-tert-butyl-4-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Di-tert-butyl-4-hydroxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-bis-tert-butyl-4-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F0I7YAG34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,5-Di-tert-butyl-4-hydroxybenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240642 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for 3,5-Di-tert-butyl-4-hydroxybenzoic acid, a significant compound in the development of pharmaceuticals and as an industrial antioxidant. This document outlines key synthetic methodologies, including detailed experimental protocols and quantitative data, to assist researchers and professionals in the fields of chemistry and drug development.
Introduction
This compound, also known as BHT-COOH, is a sterically hindered phenolic compound with a carboxylic acid functional group.[1] Its structure makes it a valuable intermediate in organic synthesis and a potent antioxidant. The bulky tert-butyl groups flanking the hydroxyl group contribute to its stability and reactivity. This guide focuses on the two predominant methods for its synthesis: the Kolbe-Schmitt reaction of 2,6-di-tert-butylphenol (B90309) and the oxidation of 2,6-di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene, BHT).
Primary Synthesis Pathways
There are two principal industrial routes for the synthesis of this compound:
-
The Kolbe-Schmitt Reaction: This classic method involves the carboxylation of a phenoxide. In this specific synthesis, 2,6-di-tert-butylphenol is converted to its phenoxide salt, which then reacts with carbon dioxide under elevated temperature and pressure.[1]
-
Oxidation of 2,6-di-tert-butyl-4-methylphenol (BHT): This pathway involves the oxidation of the methyl group of the widely available antioxidant, BHT.[1][2]
The following sections provide a detailed examination of these pathways.
Kolbe-Schmitt Reaction Pathway
The Kolbe-Schmitt reaction is a robust and widely used industrial method for the synthesis of hydroxybenzoic acids.[1][3] The general mechanism involves the nucleophilic addition of a phenoxide to carbon dioxide.[4]
The synthesis of this compound via this route can be visualized as a two-step process: the formation of the phenoxide followed by carboxylation.
References
- 1. This compound | 1421-49-4 | Benchchem [benchchem.com]
- 2. The oxidation of 2,6-di-tert-butyl-4-methylphenol | U.S. Geological Survey [usgs.gov]
- 3. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
The Kolbe-Schmitt Reaction for the Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Kolbe-Schmitt reaction for the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid, a key intermediate in the pharmaceutical and chemical industries. This document details the reaction mechanism, with a specific focus on the implications of steric hindrance from the bulky tert-butyl groups. It presents detailed experimental protocols, quantitative data on reaction parameters and yields, and a step-by-step workflow for the synthesis and purification of the target molecule. The guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.
Introduction
The Kolbe-Schmitt reaction is a well-established carboxylation method used to synthesize aromatic hydroxy acids.[1] This reaction involves the nucleophilic addition of a phenoxide to carbon dioxide, typically under elevated temperature and pressure.[1] One of its significant industrial applications is the synthesis of this compound, a crucial building block for antioxidants, UV stabilizers, and various pharmaceutical compounds. The starting material for this synthesis is 2,6-Di-tert-butylphenol (B90309), a sterically hindered phenol (B47542). The presence of the two bulky tert-butyl groups in the ortho positions to the hydroxyl group significantly influences the regioselectivity and reaction conditions of the Kolbe-Schmitt reaction, making a detailed understanding of this specific application essential for process optimization and yield maximization.
Reaction Mechanism and the Role of Steric Hindrance
The Kolbe-Schmitt reaction proceeds through the formation of a phenoxide ion, which then acts as a nucleophile to attack the electrophilic carbon of carbon dioxide. In the case of 2,6-Di-tert-butylphenol, the reaction is initiated by deprotonation with a strong base, such as sodium methoxide (B1231860), to form the corresponding sodium phenoxide.
The two bulky tert-butyl groups at the ortho positions of the phenol ring create significant steric hindrance. This steric crowding prevents the carboxylation from occurring at the ortho positions, which is often the preferred site of attack in less hindered phenols. Consequently, the carboxylation is directed exclusively to the para position, leading to the selective formation of this compound.
A Density Functional Theory (DFT) study of the Kolbe-Schmitt reaction with 2,6-di-tert-butylphenol provides further insight into the mechanism. The study suggests a dynamic equilibrium between the main product (para-carboxylation) and any potential side products, with the para-substituted product being thermodynamically favored.
The overall transformation can be visualized as a two-step process: formation of the phenoxide and the subsequent electrophilic attack by CO2, followed by acidification to yield the final product.
References
3,5-Di-tert-butyl-4-hydroxybenzoic acid physical and chemical properties
Authored by: Gemini AI
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3,5-Di-tert-butyl-4-hydroxybenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's structural characteristics, physicochemical parameters, and spectral data. Furthermore, it outlines detailed experimental protocols for its synthesis and provides insights into its biological significance, particularly its role as a metabolite and its use in the development of therapeutic agents. Visual diagrams are provided to illustrate key synthetic and signaling pathways.
Introduction
This compound, also known by synonyms such as BHT-COOH and 4-carboxy-2,6-di-tert-butylphenol, is an aromatic organic compound with significant interest in both industrial and pharmaceutical research.[1] Structurally, it is a derivative of benzoic acid featuring two bulky tert-butyl groups at positions 3 and 5, and a hydroxyl group at position 4.[2] These sterically hindering tert-butyl groups flanking the phenolic hydroxyl group are a key factor influencing its chemical reactivity and antioxidant properties.[1][3] The compound is a known metabolite of the widely used antioxidant Butylated Hydroxytoluene (BHT).[4][5][6] Its unique structure makes it a valuable building block in organic synthesis and a subject of investigation for its own biological activities.[1]
Physical and Chemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, formulation, and application in various experimental and industrial settings.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [7] |
| CAS Number | 1421-49-4 | [2][4] |
| Molecular Formula | C₁₅H₂₂O₃ | [2][4] |
| Molecular Weight | 250.33 g/mol | [2][4] |
| Appearance | Light yellow to beige crystalline powder/solid | [2][3][4] |
| Melting Point | 206-209 °C | [4][5][8] |
| Boiling Point | 353.47°C (rough estimate) | [4][8] |
| Solubility | Insoluble in water; Slightly soluble in DMSO and Methanol; Soluble in ethanol (B145695) and acetone. | [2][4][8] |
| pKa | 4.77 ± 0.10 | [4][8] |
| SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)O | [5][7] |
| InChI | 1S/C15H22O3/c1-14(2,3)10-7-9(13(17)18)8-11(12(10)16)15(4,5)6/h7-8,16H,1-6H3,(H,17,18) | [5][7] |
| InChIKey | YEXOWHQZWLCHHD-UHFFFAOYSA-N | [5][7] |
Spectral Data
The structural characterization of this compound is typically confirmed using a variety of spectroscopic techniques. Publicly available databases contain spectral information for this compound, including:
-
¹H NMR: Proton nuclear magnetic resonance spectroscopy to determine the hydrogen atom environment.[9]
-
¹³C NMR: Carbon-13 nuclear magnetic resonance spectroscopy to identify the carbon skeleton.[9]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[7]
-
Infrared (IR) Spectroscopy: To identify functional groups such as the hydroxyl (-OH) and carboxylic acid (C=O) groups.[7]
-
UV-Vis Spectroscopy: To analyze the electronic transitions within the molecule.[7][10]
Experimental Protocols
Synthesis of this compound
Two primary routes for the synthesis of this compound are the carboxylation of 2,6-di-tert-butylphenol (B90309) and the oxidation of 2,6-di-tert-butyl-4-methylphenol (BHT).
This classic method involves the carboxylation of a phenoxide salt.[1]
-
Step 1: Formation of the Phenoxide Salt: 2,6-Di-tert-butylphenol is treated with a strong base, such as sodium methoxide (B1231860) or sodium hydroxide, in a suitable solvent like methanol. The mixture is heated to facilitate the reaction and distill off the methanol, resulting in the sodium salt of 2,6-di-tert-butylphenol.[11]
-
Step 2: Carboxylation: The vessel atmosphere is replaced with carbon dioxide, and the reaction is carried out under pressure (e.g., 6 kgf/cm²) and elevated temperature (e.g., 200°C) with stirring for several hours.[11] This electrophilic substitution adds a carboxyl group to the aromatic ring.
-
Step 3: Work-up and Purification: After the reaction is complete, the mixture is cooled, and water is added. The resulting mixture is separated into aqueous and organic phases. The aqueous phase, containing the sodium salt of the product, is then acidified with an acid like sulfuric acid to a pH of approximately 3.8.[11] This precipitates the this compound.
-
Step 4: Isolation: The precipitated crystalline product is isolated by filtration, washed with water to remove residual salts and acid, and then dried to yield the final product.[11]
Caption: Synthesis of this compound via Kolbe-Schmitt reaction.
Another synthetic route involves the oxidation of the methyl group of the widely available antioxidant, BHT (2,6-di-tert-butyl-4-methylphenol).[1][9] This process typically involves strong oxidizing agents and can proceed through intermediate products like 3,5-di-tert-butyl-4-hydroxybenzaldehyde.[9][12]
-
Protocol: A solution of BHT in a suitable solvent is treated with an oxidizing agent under controlled temperature conditions. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the acidic product. This may involve extraction and subsequent purification by crystallization or column chromatography.
Biological Activity and Signaling Pathways
While this compound is a metabolite of BHT, it and its derivatives have been investigated for their own biological activities, particularly in the context of inflammation and cancer.
Inhibition of Inflammatory Pathways
Derivatives of this compound have been synthesized and evaluated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[13] These enzymes are critical in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[14] Dual inhibition is a therapeutic strategy aimed at producing more effective and safer anti-inflammatory drugs.[13]
Caption: Inhibition of COX-2 and 5-LOX in the arachidonic acid pathway.
Role in Protein Tyrosine Kinase Inhibition
The structurally related compound, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, serves as a key starting material for synthesizing potent inhibitors of protein tyrosine kinases (PTKs).[15] PTKs are a large family of enzymes that play a fundamental role in cellular signal transduction pathways controlling cell growth, proliferation, and differentiation. Dysregulation of PTK signaling is a hallmark of many cancers, making them important targets for drug development.[1]
Caption: Inhibition point in a generic protein tyrosine kinase signaling pathway.
Conclusion
This compound is a compound with well-defined physical and chemical properties, making it a reliable substance for research and synthesis. Its role as a metabolite of BHT and its utility as a precursor for pharmacologically active molecules, including anti-inflammatory agents and kinase inhibitors, underscore its importance in medicinal chemistry and drug development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists working with this versatile molecule.
References
- 1. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]
- 2. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. gosset.ai [gosset.ai]
- 5. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 6. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 7. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxidation characteristics and thermal stability of Butylated hydroxytoluene - Arabian Journal of Chemistry [arabjchem.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 14. Dynamic Simulations on the Arachidonic Acid Metabolic Network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,5-Di-tert-butyl-4-hydroxybenzoic Acid: Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting point and solubility of 3,5-Di-tert-butyl-4-hydroxybenzoic acid, a significant organic compound known for its antioxidant and light-stabilizing properties. This document details its key physical characteristics, outlines experimental protocols for their determination, and explores its biological relevance through pathway and workflow visualizations.
Physicochemical Properties
This compound is a crystalline solid. Its key physical properties are summarized in the tables below.
Table 1: Melting Point of this compound
| Property | Value |
| Melting Point | 206-209 °C |
Table 2: Solubility Profile of this compound
| Solvent | Solubility |
| Water | Insoluble |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
| Methanol | Slightly Soluble |
Experimental Protocols
The following sections describe generalized experimental methodologies for determining the melting point and solubility of organic compounds like this compound.
The melting point of this compound can be determined using the capillary tube method with a calibrated melting point apparatus.
Materials:
-
This compound, finely powdered
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Thermometer (calibrated)
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is placed in a mortar and finely ground into a powder.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the powder into the sealed end. This process is repeated until a column of 2-3 mm of packed sample is achieved.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus, adjacent to the thermometer.
-
Heating and Observation: The apparatus is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.
-
Replicate Measurements: The procedure should be repeated at least twice to ensure the accuracy and reproducibility of the melting point range.
The solubility of this compound in various solvents can be assessed through systematic qualitative analysis.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, acetone, DMSO, methanol)
-
Test tubes with stoppers
-
Vortex mixer
-
Graduated pipettes or cylinders
Procedure:
-
Sample and Solvent Measurement: A pre-weighed small amount of this compound (e.g., 10 mg) is placed into a clean, dry test tube.
-
Solvent Addition: A measured volume of the selected solvent (e.g., 1 mL) is added to the test tube.
-
Mixing: The test tube is securely stoppered and agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Observation: The mixture is allowed to stand, and a visual inspection is performed to determine if the solid has dissolved completely. The solution should be clear and free of any visible solid particles.
-
Incremental Solvent Addition: If the solid is not fully dissolved, additional aliquots of the solvent can be added in a stepwise manner, with vigorous mixing and observation after each addition, up to a defined total volume.
-
Classification: The solubility is classified based on the amount of solvent required to dissolve the sample. For instance:
-
Soluble: Dissolves in a small volume of solvent.
-
Slightly Soluble: Requires a larger volume of solvent for complete dissolution.
-
Insoluble: Does not dissolve even with a significant volume of solvent.
-
Visualizations
The following diagrams illustrate key workflows and potential biological pathways related to this compound.
Caption: Experimental workflows for determining melting point and solubility.
Caption: Potential antioxidant and anti-inflammatory mechanisms.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,5-Di-tert-butyl-4-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-Di-tert-butyl-4-hydroxybenzoic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are working with this compound. The guide details the structural elucidation of this compound through the interpretation of its NMR spectra, presenting quantitative data in a clear, tabular format, and outlining the experimental protocols for acquiring such data.
Introduction
This compound is a phenolic compound with antioxidant properties, making it of significant interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural confirmation and purity assessment of such organic molecules. This guide will delve into the characteristic signals observed in the ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for its identification and characterization.
Molecular Structure and NMR Assignments
The structure of this compound possesses a plane of symmetry, which simplifies its NMR spectra. The numbering of the carbon and hydrogen atoms for the purpose of NMR signal assignment is illustrated in the diagram below.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by its simplicity due to the molecule's symmetry. The two tert-butyl groups are chemically equivalent, as are the two aromatic protons. The spectrum typically displays signals for the aromatic protons, the protons of the tert-butyl groups, the phenolic hydroxyl proton, and the carboxylic acid proton. The chemical shifts can vary slightly depending on the solvent used.
Table 1: ¹H NMR Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-6 (Aromatic) | ~7.8 | Singlet | 2H |
| OH (Phenolic) | ~5.8 | Singlet (broad) | 1H |
| C(CH₃)₃ (tert-butyl) | ~1.4 | Singlet | 18H |
| COOH (Carboxylic Acid) | ~12.0-13.0 | Singlet (broad) | 1H |
Note: The chemical shifts for the acidic protons (OH and COOH) are highly dependent on the solvent, concentration, and temperature, and they often appear as broad singlets due to chemical exchange.
¹³C NMR Spectral Data
The symmetry of this compound is also reflected in its ¹³C NMR spectrum, which shows a reduced number of signals relative to the total number of carbon atoms.
Table 2: ¹³C NMR Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~170 |
| C-4 (Aromatic, C-OH) | ~158 |
| C-3, C-5 (Aromatic, C-t-Bu) | ~138 |
| C-1 (Aromatic, C-COOH) | ~122 |
| C-2, C-6 (Aromatic, C-H) | ~127 |
| C (CH₃)₃ (tert-butyl quaternary) | ~34 |
| C(C H₃)₃ (tert-butyl methyl) | ~30 |
Experimental Protocols
The following provides a general methodology for acquiring the ¹H and ¹³C NMR spectra of this compound. Specific parameters may need to be optimized based on the available instrumentation.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required, although modern spectrometers can reference the residual solvent peak.
2. ¹H NMR Spectroscopy:
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K (25 °C).
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range covering from approximately -1 to 14 ppm.
-
Referencing: The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0.00 ppm.
3. ¹³C NMR Spectroscopy:
-
Instrument: A 75 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K (25 °C).
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range covering from approximately 0 to 200 ppm.
-
Referencing: The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.
Caption: A generalized workflow for the acquisition and analysis of NMR data.
Logical Relationships in Spectral Interpretation
The interpretation of the NMR spectra relies on understanding the logical connections between the molecular structure and the resulting spectral features. The symmetry of the molecule is the primary determinant of the number of unique signals. The electronic environment of each nucleus dictates its chemical shift, and the number of neighboring protons determines the multiplicity of the ¹H NMR signals.
Caption: Logical relationships between molecular structure and NMR spectral features.
Conclusion
This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectra of this compound. The provided data tables and experimental protocols offer a practical resource for the identification and characterization of this compound. The logical relationships and workflows outlined herein serve to enhance the understanding of the principles behind NMR spectral interpretation for this and similar molecules. For professionals in drug development and chemical research, a thorough understanding of these spectroscopic techniques is paramount for ensuring the quality and integrity of their work.
An In-depth Technical Guide to the Mass Spectrometry Analysis of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Di-tert-butyl-4-hydroxybenzoic acid, a significant metabolite of the widely used antioxidant butylated hydroxytoluene (BHT), is of considerable interest in metabolic and toxicological studies.[1][2] Its analysis is crucial for understanding the biotransformation of BHT and for monitoring exposure to this common additive. This technical guide provides a comprehensive overview of the mass spectrometry-based analysis of this compound, covering ionization techniques, fragmentation patterns, and detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
I. Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₅H₂₂O₃ |
| Molecular Weight | 250.33 g/mol |
| IUPAC Name | This compound |
| Synonyms | BHT acid, BHT-COOH, 4-Carboxy-2,6-di-tert-butylphenol |
| CAS Number | 1421-49-4 |
| Melting Point | 206-209 °C |
II. Mass Spectrometry Analysis
The mass spectrometric analysis of this compound can be effectively performed using both GC-MS and LC-MS/MS. The choice of technique depends on the sample matrix, required sensitivity, and the need for derivatization.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization is often employed to increase its volatility and improve chromatographic peak shape.
Under electron ionization, this compound undergoes characteristic fragmentation. The molecular ion ([M]⁺˙) is typically observed, though its abundance may be low. The fragmentation is dominated by the loss of a methyl group from one of the tert-butyl groups, followed by further cleavages.
Table 1: Key Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment | Relative Abundance |
| 250 | [M]⁺˙ | Low |
| 235 | [M - CH₃]⁺ | High |
| 207 | [M - CH₃ - CO]⁺ or [M - COOH]⁺ | Moderate |
| 192 | [M - C₄H₈ - H]⁺ | Moderate |
| 57 | [C₄H₉]⁺ | High |
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation cascade is driven by the stability of the resulting ions. A key fragmentation is the loss of a methyl radical from a tert-butyl group, leading to a stable benzylic cation.
B. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for the analysis of this compound in complex biological matrices, such as urine and plasma. Electrospray ionization (ESI) is the most common ionization source used.
In negative ion mode ESI, this compound readily deprotonates to form the [M-H]⁻ ion at m/z 249. This is typically the precursor ion selected for tandem mass spectrometry (MS/MS) experiments. Collision-induced dissociation (CID) of the [M-H]⁻ ion results in characteristic product ions.
Table 2: Key Ions in the ESI-MS/MS Spectrum of this compound (Negative Ion Mode)
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 249 | 234 | CH₃ |
| 249 | 205 | CO₂ |
| 249 | 190 | CO₂ + CH₃ |
The fragmentation of the deprotonated molecule in the gas phase provides structural information. The loss of a methyl radical is a prominent pathway, similar to EI fragmentation. The loss of carbon dioxide from the carboxylate group is also a characteristic fragmentation for carboxylic acids.
III. Experimental Protocols
A. GC-MS Analysis Protocol
This protocol provides a general procedure for the analysis of this compound in a non-biological matrix. Derivatization with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is recommended.
1. Sample Preparation (Derivatization)
-
Accurately weigh 1-5 mg of the sample into a vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Parameters
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode, 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 300°C, hold for 5 minutes.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-550.
B. LC-MS/MS Analysis Protocol for Urine
This protocol is adapted from a validated method for the determination of this compound in urine.
1. Sample Preparation
-
To 500 µL of urine, add 50 µL of an internal standard solution (e.g., ¹³C₆-labeled this compound).
-
Add 500 µL of 0.1 M acetate (B1210297) buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase.
-
Incubate at 37°C for 3 hours to hydrolyze conjugates.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the sample.
-
Wash with 1 mL of 5% methanol in water.
-
Elute with 1 mL of methanol.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Parameters
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 95% A
-
0.5-5.0 min: Linear gradient to 5% A
-
5.0-6.0 min: Hold at 5% A
-
6.0-6.1 min: Return to 95% A
-
6.1-8.0 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 2.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
-
Cone Gas Flow: 150 L/hr.
-
Desolvation Gas Flow: 1000 L/hr.
-
MRM Transitions:
-
This compound: 249 > 234 (quantifier), 249 > 205 (qualifier)
-
¹³C₆-3,5-Di-tert-butyl-4-hydroxybenzoic acid (IS): 255 > 240
-
IV. Metabolic Pathway
This compound is a major metabolite of butylated hydroxytoluene (BHT). The metabolic pathway involves the oxidation of the methyl group of BHT to a carboxylic acid.
V. Conclusion
The mass spectrometric analysis of this compound is a well-established and powerful tool for its quantification and identification in various matrices. Both GC-MS and LC-MS/MS offer excellent sensitivity and selectivity. Understanding the characteristic fragmentation patterns under different ionization conditions is key to developing robust and reliable analytical methods. The experimental protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this important BHT metabolite.
References
An In-depth Technical Guide to the FT-IR Spectrum of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 3,5-Di-tert-butyl-4-hydroxybenzoic acid. It includes a detailed analysis of its spectral features, experimental protocols for sample analysis, and a logical framework for spectral interpretation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, materials science, and pharmaceutical development.
Introduction to this compound
This compound is a sterically hindered phenolic compound with significant antioxidant properties. Its molecular structure, characterized by a benzoic acid core with two bulky tert-butyl groups ortho to a hydroxyl group, makes it a subject of interest in various industrial and research applications, including as a stabilizer in polymers and as a potential therapeutic agent. FT-IR spectroscopy is a powerful, non-destructive technique for the structural elucidation and quality control of this compound.
FT-IR Spectral Data
The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. The data presented in the following table is representative of the key spectral features observed for this molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3600-3400 | O-H Stretch (phenolic, free) | Phenolic -OH |
| ~3300-2500 | O-H Stretch (carboxylic acid, H-bonded dimer) | Carboxylic Acid -OH |
| ~2960-2870 | C-H Stretch (aliphatic) | tert-Butyl groups |
| ~1700-1680 | C=O Stretch (carboxylic acid, H-bonded dimer) | Carboxylic Acid C=O |
| ~1600, ~1480 | C=C Stretch (aromatic) | Benzene Ring |
| ~1420-1380 | O-H Bend (in-plane, carboxylic acid) | Carboxylic Acid -OH |
| ~1300-1200 | C-O Stretch (carboxylic acid) | Carboxylic Acid C-O |
| ~1200-1100 | C-O Stretch (phenolic) | Phenolic C-O |
| ~950-900 | O-H Bend (out-of-plane, carboxylic acid dimer) | Carboxylic Acid -OH |
Interpretation of the FT-IR Spectrum
The FT-IR spectrum of this compound is dominated by several key features:
-
O-H Stretching Region: A very broad absorption band is typically observed in the region of 3300-2500 cm⁻¹. This is characteristic of the O-H stretching vibration of the carboxylic acid group, which exists as a hydrogen-bonded dimer in the solid state. Superimposed on this broad band may be a sharper, less intense peak around 3500 cm⁻¹, corresponding to the free phenolic O-H stretch.
-
C-H Stretching Region: Sharp bands in the 2960-2870 cm⁻¹ range are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds in the tert-butyl groups.
-
Carbonyl Stretching Region: A strong, sharp absorption peak between 1700 and 1680 cm⁻¹ is indicative of the C=O stretching vibration of the carboxylic acid dimer. The position of this band is sensitive to the extent of hydrogen bonding.
-
Fingerprint Region: The region below 1600 cm⁻¹ contains a complex pattern of absorptions that are unique to the molecule. This "fingerprint" region includes C=C stretching vibrations of the aromatic ring, in-plane and out-of-plane bending vibrations of C-H and O-H bonds, and C-O stretching vibrations.
Experimental Protocols
Accurate and reproducible FT-IR spectra are contingent upon proper sample preparation and instrument operation. Two common methods for analyzing solid samples like this compound are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) technique.
Potassium Bromide (KBr) Pellet Method
This traditional transmission method involves dispersing the solid sample in a transparent matrix of KBr.
Methodology:
-
Sample Preparation: Dry approximately 1-2 mg of this compound and 100-200 mg of spectroscopic grade KBr in an oven to remove any residual moisture.
-
Grinding: Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The particle size of the sample should be smaller than the wavelength of the incident IR radiation to minimize scattering.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and collect the spectrum. A background spectrum of a pure KBr pellet should be collected beforehand for background correction.
Attenuated Total Reflectance (ATR) Method
ATR is a popular technique for solid and liquid samples that requires minimal sample preparation.
Methodology:
-
Instrument Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Collect a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectral Acquisition: Collect the FT-IR spectrum. After analysis, clean the ATR crystal thoroughly with an appropriate solvent.
Diagrams and Workflows
Visual representations of experimental and logical workflows can aid in understanding the processes involved in FT-IR spectroscopy.
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Di-tert-butyl-4-hydroxybenzoic acid, a sterically hindered phenolic compound, is a key molecule in medicinal chemistry and materials science due to its antioxidant properties. Understanding its three-dimensional structure is paramount for designing novel derivatives with enhanced efficacy and for controlling its solid-state properties. This technical guide provides a comprehensive overview of the crystal structure analysis of this compound. While a definitive crystal structure for the parent molecule is not publicly available, this guide draws upon crystallographic data from closely related derivatives to infer its structural characteristics. Detailed experimental protocols for its synthesis and potential crystallization are also presented.
Introduction
This compound belongs to the class of hindered phenols, which are known for their ability to act as radical scavengers. The bulky tert-butyl groups ortho to the hydroxyl group play a crucial role in stabilizing the resulting phenoxyl radical, thereby enhancing its antioxidant activity. The carboxylic acid functionality provides a site for further chemical modification, making it a versatile building block in the synthesis of pharmaceuticals and other functional molecules. The spatial arrangement of molecules in the solid state, governed by intermolecular interactions, significantly influences the material's physicochemical properties, including solubility, melting point, and bioavailability. Therefore, a thorough understanding of its crystal structure is of fundamental importance.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the carboxylation of 2,6-di-tert-butylphenol (B90309) via the Kolbe-Schmitt reaction.
Materials:
-
2,6-Di-tert-butylphenol
-
Sodium methoxide (B1231860)
-
Carbon dioxide (high pressure)
-
Sulfuric acid
-
Water
Procedure:
-
A slurry of 2,6-di-tert-butylphenol and sodium methoxide in methanol is prepared in a high-pressure reactor.
-
The mixture is heated to approximately 180°C while methanol is distilled off.
-
The reactor is then pressurized with carbon dioxide gas to about 6 kgf/cm² and the reaction is stirred at around 200°C for several hours.
-
After the reaction, the mixture is cooled, and water is added to dissolve the sodium salt of the product.
-
The aqueous phase is separated and acidified with sulfuric acid to a pH of approximately 3.8.
-
The precipitated this compound is collected by filtration, washed with water, and dried.
Caption: Synthesis workflow for this compound.
Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical step. A general approach for the crystallization of this compound is as follows:
Solvent Screening:
-
A range of solvents with varying polarities should be screened. Common choices include ethanol, methanol, acetone, ethyl acetate, and toluene.
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent at room temperature and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.
-
Slow Cooling: The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or cold room.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Caption: General workflow for obtaining single crystals.
Crystal Structure Analysis: Insights from Derivatives
As of the writing of this guide, a definitive, publicly accessible crystal structure of this compound has not been reported. However, the crystal structures of several closely related derivatives have been determined, providing valuable insights into the likely packing and intermolecular interactions.
One such derivative is 2-[(3,5-Di-tert-butyl-4-hydroxybenzyl)sulfanyl]benzoic acid . The crystallographic data for this compound reveals key structural features that are likely to be conserved in the parent molecule.
Expected Crystal Packing and Intermolecular Interactions
Based on the analysis of related structures, the crystal packing of this compound is expected to be dominated by hydrogen bonding between the carboxylic acid groups. It is highly probable that the molecules will form centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxylic acid moieties.
The bulky tert-butyl groups are expected to play a significant role in the overall crystal packing. These groups are sterically demanding and will likely influence the relative orientation of the molecules, preventing close packing of the aromatic rings. The hydroxyl group, being sterically hindered by the adjacent tert-butyl groups, is less likely to participate in extensive intermolecular hydrogen bonding networks, although it may form weaker interactions.
Quantitative Data from a Related Structure
To provide a quantitative perspective, the crystallographic data for the derivative 2-[(3,5-Di-tert-butyl-4-hydroxybenzyl)sulfanyl]benzoic acid is summarized below. It is important to note that these values are for a related but different molecule and should be interpreted as indicative of the general structural features.
Table 1: Crystal Data and Structure Refinement for 2-[(3,5-Di-tert-butyl-4-hydroxybenzyl)sulfanyl]benzoic acid
| Parameter | Value |
| Empirical formula | C₂₂H₂₈O₃S |
| Formula weight | 372.50 |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 18.1496(4) Å, α = 90° |
| b = 5.6863(1) Å, β = 101.172(1)° | |
| c = 20.2159(4) Å, γ = 90° | |
| Volume | 2046.83(7) ų |
| Z | 4 |
| Density (calculated) | 1.209 Mg/m³ |
| Absorption coefficient | 0.183 mm⁻¹ |
| F(000) | 800 |
Table 2: Selected Bond Lengths for 2-[(3,5-Di-tert-butyl-4-hydroxybenzyl)sulfanyl]benzoic acid
| Bond | Length (Å) |
| S1-C8 | 1.785(2) |
| S1-C16 | 1.822(2) |
| O1-C15 | 1.300(2) |
| O2-C15 | 1.231(2) |
| O3-C4 | 1.374(2) |
Table 3: Selected Bond Angles for 2-[(3,5-Di-tert-butyl-4-hydroxybenzyl)sulfanyl]benzoic acid
| Atoms | Angle (°) |
| C8-S1-C16 | 103.34(8) |
| O2-C15-O1 | 122.3(2) |
| O2-C15-C9 | 121.3(2) |
| O1-C15-C9 | 116.4(2) |
| C5-C4-O3 | 118.0(2) |
| C3-C4-O3 | 120.6(2) |
Conclusion
While the definitive crystal structure of this compound remains to be elucidated and reported in public databases, analysis of its chemical nature and the crystal structures of its derivatives allows for a strong inferential understanding of its solid-state architecture. The molecule is expected to form robust hydrogen-bonded dimers through its carboxylic acid groups, with the sterically demanding tert-butyl groups dictating the overall packing arrangement. The detailed synthesis and crystallization protocols provided in this guide offer a practical framework for researchers aiming to obtain single crystals and ultimately determine the precise crystal structure of this important molecule. Such a determination will be invaluable for future drug design and materials science applications.
A Comprehensive Technical Guide to 3,5-Di-tert-butyl-4-hydroxybenzoic Acid: Synonyms, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 3,5-Di-tert-butyl-4-hydroxybenzoic acid, a molecule of significant interest in various scientific domains. This document details its nomenclature, physicochemical properties, and known biological activities, with a focus on its antioxidant and anti-inflammatory mechanisms. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and development.
Nomenclature and Synonyms
Accurate identification of chemical compounds is fundamental for scientific communication and database searches. This compound is known by several synonyms in scientific literature and chemical databases.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Identifier |
| IUPAC Name | This compound |
| Common Synonyms | BHT-COOH, 4-Carboxy-2,6-di-tert-butylphenol, 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzoic acid |
| CAS Number | 1421-49-4 |
| EINECS Number | 215-823-2 |
| Beilstein Registry Number | 2216948 |
| PubChem CID | 15007 |
| HMDB ID | HMDB0240642 |
Physicochemical and Spectral Data
A thorough understanding of the physicochemical properties of this compound is crucial for its application in experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₃ | [1] |
| Molecular Weight | 250.33 g/mol | [1] |
| Appearance | Light yellow to beige crystalline powder | [1] |
| Melting Point | 206-209 °C | [1][2] |
| Boiling Point | 353.47 °C (estimated) | [3] |
| Water Solubility | Insoluble | [2] |
| SMILES | CC(C)(C)c1cc(cc(c1O)C(C)(C)C)C(=O)O | [4] |
| InChI | InChI=1S/C15H22O3/c1-14(2,3)10-7-9(13(17)18)8-11(12(10)16)15(4,5)6/h7-8,16H,1-6H3,(H,17,18) | [5] |
Spectral Data Summary:
Spectral data are essential for the structural elucidation and purity assessment of this compound.
-
¹H NMR: Proton nuclear magnetic resonance data are available for structural confirmation.[6]
-
IR: Infrared spectroscopy data reveals the presence of key functional groups.[5]
-
Mass Spectrometry: Mass spectral data provides information on the molecular weight and fragmentation pattern.[5]
Biological Activities and Signaling Pathways
This compound is a metabolite of the widely used antioxidant Butylated Hydroxytoluene (BHT) and exhibits intrinsic biological activities, primarily as an antioxidant and anti-inflammatory agent.[4][7]
Antioxidant Activity: The Keap1-Nrf2 Signaling Pathway
The antioxidant effect of this compound is attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group, thereby neutralizing free radicals.[8] This action is believed to be mediated, at least in part, through the activation of the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[8]
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like phenolic antioxidants, Keap1 is modified, leading to the dissociation of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, inducing their expression.
Caption: Antioxidant mechanism via the Keap1-Nrf2 pathway.
Anti-inflammatory Activity: Inhibition of NF-κB, COX, and LOX Pathways
The anti-inflammatory properties of this compound and its derivatives are linked to the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway and the arachidonic acid cascade, which involves the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Phenolic compounds can inhibit this pathway at various levels.
Caption: Inhibition of the NF-κB inflammatory pathway.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: These enzymes are key to the metabolism of arachidonic acid into pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. Inhibition of COX and LOX enzymes is a common mechanism of action for anti-inflammatory drugs. Derivatives of this compound have been investigated as dual inhibitors of COX-2 and 5-LOX.
Caption: Inhibition of the Arachidonic Acid Cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, analysis, and biological evaluation of this compound.
Synthesis of this compound
A common synthetic route involves the carboxylation of 2,6-Di-tert-butylphenol.[8]
Materials:
-
2,6-Di-tert-butylphenol (DTBP)
-
Sodium methoxide (B1231860) solution (28% in methanol)
-
Nitrogen gas
-
Carbon dioxide gas
-
Water
-
Sulfuric acid (73% aqueous solution)
-
2L stainless-steel vessel with stirrer, thermometer, pressure gauge, and alcohol separator
Procedure:
-
Charge the reaction vessel with 1207 g (5.85 moles) of DTBP and 86.8 g (0.45 moles) of 28% sodium methoxide in methanol (B129727).
-
Heat the reaction mixture to 180°C under a nitrogen gas flow and maintain for 2 hours, distilling off the methanol.
-
Cool the resulting slurry of the sodium salt of DTBP to 200°C.
-
Replace the nitrogen gas with carbon dioxide and carry out the carboxylation reaction at a CO₂ pressure of 6 kgf/cm²(G) with stirring for 2 hours.
-
After the reaction, cool the mixture to 90°C and add 1200 g of water.
-
Separate the aqueous and organic phases at 85°C.
-
To the aqueous phase, add 73% aqueous sulfuric acid to adjust the pH to 3.8, precipitating the product.
-
Filter the precipitated crystals, wash with water, and dry to obtain this compound.
Caption: Workflow for the synthesis of the target compound.
Analytical Method: UPLC-MS for Quantification
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a sensitive method for the quantification of this compound in complex matrices.[9]
Instrumentation and Conditions:
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: Ethylene-bridged hybrid (BEH) C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size)
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297).
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) for high selectivity and sensitivity.
Sample Preparation (from urine):
-
To 0.5 mL of urine, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Add 1 mL of ammonium acetate buffer (pH 5.0).
-
For cleavage of glucuronidated and sulfated metabolites, add 5 µL of β-glucuronidase/arylsulfatase and incubate at 37°C for 3 hours.
-
Cool the sample and load it onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with water.
-
Elute the analyte with methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for UPLC-MS analysis.
Western Blot for Nrf2 Pathway Activation
This protocol details the detection of key proteins in the Nrf2 pathway by Western blot.[5]
Procedure:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., HepG2) and treat with this compound at various concentrations and time points.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
NF-κB Luciferase Reporter Assay
This assay measures the inhibition of NF-κB transcriptional activity.[7]
Procedure:
-
Cell Seeding and Transfection: Seed cells (e.g., HEK293) in a 96-well plate. Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid.
-
Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding an appropriate stimulus (e.g., TNF-α at 10-20 ng/mL).
-
Incubation: Incubate for 6-8 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control.
COX and LOX Inhibition Assays
Commercially available inhibitor screening kits provide a convenient method to assess the inhibitory activity of compounds on COX and LOX enzymes.[9]
General Principle: These assays typically involve incubating the purified enzyme (e.g., ovine COX-2 or soybean 15-LOX) with the test compound, followed by the addition of the substrate (arachidonic acid). The formation of the product is then measured, often through a colorimetric or fluorometric method. The reduction in product formation in the presence of the test compound indicates inhibitory activity. Detailed protocols are provided with the specific assay kits.
Conclusion
This compound is a multifaceted compound with a well-defined chemical identity and a range of biological activities. Its role as a metabolite of BHT, coupled with its inherent antioxidant and anti-inflammatory properties, makes it a subject of ongoing scientific inquiry. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and pharmacology, facilitating further exploration of its therapeutic potential.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. abcam.cn [abcam.cn]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. benchchem.com [benchchem.com]
The Metabolic Journey of BHT: An In-depth Technical Guide to its Conversion to 3,5-Di-tert-butyl-4-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic relationship between the widely used antioxidant, Butylated Hydroxytoluene (BHT), and its principal metabolite, 3,5-Di-tert-butyl-4-hydroxybenzoic acid (BHT-acid). This document delves into the biochemical pathways, experimental methodologies for its study, and quantitative data from in vitro and in vivo research, offering a valuable resource for professionals in toxicology, pharmacology, and drug development.
Introduction: The Significance of BHT Metabolism
Butylated hydroxytoluene (BHT) is a synthetic phenolic antioxidant extensively used in the food, cosmetic, and pharmaceutical industries to prevent oxidative degradation.[1][2] Its lipophilic nature allows for its distribution into fatty tissues. The biotransformation of BHT is a critical area of study, as its metabolites can possess distinct biological activities and toxicological profiles. A major pathway of BHT metabolism involves the oxidation of its 4-methyl group, leading to the formation of this compound, also known as BHT-acid.[2][3] Understanding this metabolic conversion is paramount for assessing the safety and biological impact of BHT.
The Metabolic Pathway: From BHT to BHT-acid
The primary route for the formation of BHT-acid from BHT is a two-step oxidation process occurring predominantly in the liver. This biotransformation is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[4][5][6]
Step 1: Hydroxylation
The initial step involves the hydroxylation of the 4-methyl group of BHT to form 2,6-di-tert-butyl-4-(hydroxymethyl)phenol (BHT-alcohol).
Step 2: Oxidation
Subsequently, BHT-alcohol is further oxidized, first to an aldehyde intermediate (3,5-di-tert-butyl-4-hydroxybenzaldehyde or BHT-aldehyde) and then to the final carboxylic acid metabolite, BHT-acid.[2][5]
While BHT is known to induce several CYP isozymes, including CYP2B6 and CYP3A4 in human hepatocytes, the specific isozymes responsible for the direct oxidation of the methyl group have been identified as part of the broader metabolic capability of the liver microsomal system.[4][6]
Further metabolism of BHT-acid can occur, including decarboxylation to 2,6-di-tert-butylphenol (B90309) (DBP) and subsequent formation of quinone-type metabolites.[2]
Below is a diagram illustrating the core metabolic pathway from BHT to BHT-acid.
Quantitative Analysis of BHT Metabolism
The extent of BHT's conversion to BHT-acid has been quantified in various studies, with notable differences observed across species. The following tables summarize key quantitative findings from both animal and human studies.
Table 1: Urinary Excretion of BHT and BHT-acid in Rats
| Study Reference | BHT Dosage | Duration | % of Dose Excreted as BHT-acid in Urine | % of Dose Excreted as Unchanged BHT in Feces |
| Verhagen et al. | 20, 63, or 200 mg/kg (oral) | Single dose | Small percentage | ~10% (at 200 mg/kg) |
| Takahashi & Hiraga | 1.00% in diet | 10 days | Major urinary metabolite | - |
Table 2: Urinary Concentrations of BHT and Metabolites in Humans
| Study Reference | Population | BHT Concentration (ng/mL) | BHT-acid Concentration (ng/mL) | Detection Frequency of BHT-acid |
| Liao et al.[1][7] | General population (multi-country) | Median: 1.26 | Median: 1.78 | 89% |
| Murawski et al. | German children and adolescents | - | Geometric Mean: 2.346 µg/L | - |
| Schmidtkunz et al. | Young German adults | - | Detected in 98% of samples | 98% |
Experimental Protocols
The investigation of BHT metabolism relies on a combination of in vitro and in vivo experimental models, coupled with sensitive analytical techniques.
In Vitro Metabolism using Liver Microsomes
This protocol outlines a general procedure for assessing the metabolism of BHT to BHT-acid using rat or human liver microsomes.
Materials:
-
Butylated Hydroxytoluene (BHT)
-
Rat or human liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., isotopically labeled BHT-acid)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes, the NADPH regenerating system, and BHT in a phosphate buffer.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for a few minutes, then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This also serves to precipitate proteins.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Sample Preparation for Analysis: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the sample for the presence and quantity of BHT-acid and other metabolites.
The following diagram illustrates a typical workflow for an in vitro metabolism study.
References
- 1. Quantitative identification of and exposure to synthetic phenolic antioxidants, including butylated hydroxytoluene, in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS | MDPI [mdpi.com]
- 3. Excretion of dietary butylated hydroxytoluene by the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of a glutathione conjugate from butylated hydroxytoluene by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative metabolism of butylated hydroxytoluene by hepatic and pulmonary microsomes from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of butylated hydroxytoluene, curcumin, propyl gallate and thiabendazole on cytochrome P450 forms in cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Identification of and Exposure to Synthetic Phenolic Antioxidants, including Butylated Hydroxytoluene, in Urine - PMC [pmc.ncbi.nlm.nih.gov]
3,5-Di-tert-butyl-4-hydroxybenzoic Acid: A Key Metabolite of Butylated Hydroxytoluene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT acid), a principal metabolite of the widely used synthetic antioxidant, butylated hydroxytoluene (BHT). This document details the metabolic pathways leading to the formation of BHT acid, its subsequent biotransformation, and the species-specific differences observed in these processes. It presents a compilation of quantitative data on the tissue distribution and excretion of BHT and its metabolites. Furthermore, this guide provides detailed experimental protocols for the analysis of BHT metabolites in biological matrices and for conducting in vitro metabolism studies. Finally, it explores the interaction of BHT and its metabolites with key cellular signaling pathways, offering insights into their biological and toxicological effects.
Introduction
Butylated hydroxytoluene (BHT) is a synthetic phenolic antioxidant extensively used in the food, cosmetic, and pharmaceutical industries to prevent lipid oxidation.[1] Upon ingestion, BHT undergoes extensive metabolism, primarily in the liver, leading to the formation of numerous metabolites. Among these, this compound (BHT acid) is a major product, particularly in rodents.[2][3] The formation and fate of BHT acid are of significant interest due to the potential biological activities and toxicological implications of BHT and its metabolic products.[4] This guide aims to provide a detailed technical resource for professionals involved in drug development and scientific research, summarizing the current knowledge on BHT acid as a metabolite of BHT.
Metabolic Pathways of BHT
The biotransformation of BHT is a complex process involving both Phase I and Phase II metabolic reactions, with considerable variation between species.[5]
Formation of this compound
The primary pathway for the formation of BHT acid involves the stepwise oxidation of the 4-methyl group of BHT. This process is mediated by cytochrome P450 (CYP450) enzymes and occurs predominantly in the liver.[1]
The metabolic cascade proceeds as follows:
-
Hydroxylation: BHT is first hydroxylated at the 4-methyl group to form 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.
-
Oxidation to Aldehyde: The alcohol is further oxidized to 3,5-di-tert-butyl-4-hydroxybenzaldehyde.
-
Oxidation to Carboxylic Acid: Finally, the aldehyde is oxidized to yield this compound (BHT acid).[1]
This pathway is the major route of BHT metabolism in rats, rabbits, and monkeys.[5][6]
Further Metabolism of BHT Acid
BHT acid is not the terminal metabolite and can undergo further biotransformation. In rats, BHT acid can be decarboxylated to form 2,6-di-tert-butylphenol (B90309) (DBP). DBP can then be further metabolized to 2,6-di-tert-butylhydroquinone (B1595954) (BHQ) and 2,6-di-tert-butyl-p-benzoquinone (B114747) (BBQ).[7]
Alternative Metabolic Pathways of BHT
In addition to the oxidation of the 4-methyl group, BHT can be metabolized through hydroxylation of the tert-butyl groups. This pathway is more predominant in humans and mice.[5][6] Other reported metabolic reactions include the formation of quinone methide and hydroperoxide products, which are considered reactive metabolites potentially contributing to the toxicity of BHT.[8]
Phase II Conjugation
The hydroxylated metabolites of BHT, including BHT acid, can undergo Phase II conjugation reactions with glucuronic acid and sulfate (B86663) to form more water-soluble compounds that are more readily excreted.[1] BHT acid is often found in urine as a glucuronide conjugate.[3][9]
Metabolic pathway of Butylated Hydroxytoluene (BHT).
Quantitative Data
The distribution and excretion of BHT and its metabolites vary significantly across species. The following tables summarize key quantitative data from studies in rats, mice, and humans.
Table 1: Tissue Distribution of BHT and its Metabolites
| Species | Tissue | Compound | Concentration | Dose and Duration | Reference |
| Rat | Adipose Tissue | BHT | 1.4, 2.9, or 7.8 mg/kg | BHA/BHT mixtures at 0.5/0.05, 1.0/0.1, or 2.0/0.2% in diet for 1, 2, or 4 months | [2] |
| Rat | Liver | BHT | < 5 mg/kg (males), < 1.5 mg/kg (females) | 0.5% BHT in diet for 35 days | [2] |
| Rat | Body Fat | BHT | ~30 mg/kg (males), ~45 mg/kg (females) | 0.5% BHT in diet for 35 days | [2] |
| Mouse | Liver | BHT | AUC0-120h: 206 h·µg/g | Single oral dose | [10] |
| Mouse | Kidney | BHT | AUC0-120h: 162 h·µg/g | Single oral dose | [10] |
| Mouse | Liver | BHT-quinol | Preferentially accumulated | Single oral dose | [10] |
| Human | Adipose Tissue | BHT | 0.12 mg/kg | General population exposure | [2] |
Table 2: Excretion of BHT and its Metabolites
| Species | Matrix | Compound | Percentage of Dose / Concentration | Dose | Reference |
| Rat | Urine | BHT Acid (free) | 9% | Single oral dose | [3] |
| Rat | Urine | BHT Acid (glucuronide) | 15% | Single oral dose | [3] |
| Rat | Feces | BHT Acid (free) | Main component | Single oral dose | [3] |
| Mouse | Feces | BHT and metabolites | 25.1 ± 0.16% | Single oral dose | [10] |
| Mouse | Urine | BHT and metabolites | 1.27 ± 0.05% | Single oral dose | [10] |
| Human | Urine | BHT Acid (free and conjugated) | Minor component | Single oral dose | [3] |
| Human | Urine | BHT | Median: 1.26 ng/mL, Max: 15 ng/mL | General population exposure | [11] |
| Human | Urine | BHT metabolites | General population exposure | [11] |
Experimental Protocols
Accurate quantification of BHT and its metabolites is crucial for pharmacokinetic and toxicological studies. Below are detailed protocols for the analysis of BHT acid in urine and for in vitro metabolism studies using liver microsomes.
Protocol for LC-MS/MS Analysis of this compound in Urine
This protocol is adapted from a validated method for the determination of BHT acid in human urine.[9][12]
4.1.1. Materials and Reagents
-
This compound (BHT acid) analytical standard
-
¹³C₆-ring labeled BHT acid (Internal Standard, ISTD)
-
Glacial acetic acid
-
β-glucuronidase (from E. coli or H. pomatia)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Urine samples (stored at -20°C)
4.1.2. Sample Preparation
-
Thaw urine samples at room temperature and mix thoroughly.
-
Transfer 0.5 mL of urine into a 2 mL crimp top vial.
-
Add 5 µL of the ISTD spiking solution.
-
Add 1 mL of ammonium acetate buffer (pH 6.5).
-
Mix the sample thoroughly on a laboratory shaker.
-
For enzymatic hydrolysis, add 5 µL of β-glucuronidase to the sample, seal the vial, and mix thoroughly.
-
Incubate the sample for three hours at 37°C.
-
After incubation, cool the sample to room temperature.
-
The sample is now ready for direct injection into the LC-MS/MS system.
4.1.3. LC-MS/MS Conditions
-
LC System: UPLC system with two gradient pumps.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Mass Spectrometer: Tandem mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Transitions: Monitor the specific precursor-to-product ion transitions for BHT acid and the ISTD.
Workflow for LC-MS/MS analysis of BHT acid in urine.
Protocol for In Vitro Metabolism of BHT using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of BHT using liver microsomes.[13][14][15]
4.2.1. Materials and Reagents
-
BHT
-
Pooled liver microsomes (human, rat, etc.)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Uridine 5′-diphosphoglucuronic acid (UDPGA) (for glucuronidation studies)
-
Acetonitrile (for reaction termination)
-
Incubator/water bath (37°C)
4.2.2. Incubation Procedure
-
Prepare a working stock solution of BHT in a suitable solvent (e.g., acetonitrile or DMSO).
-
In a microcentrifuge tube, pre-warm the liver microsomes (final protein concentration typically 0.5-1 mg/mL) in potassium phosphate buffer at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the BHT working solution (final concentration typically 1-10 µM) and the NADPH regenerating system. For glucuronidation studies, also add UDPGA.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Terminate the reaction immediately by adding a cold organic solvent (e.g., 2 volumes of acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the disappearance of the parent compound (BHT) and the formation of metabolites (e.g., BHT acid) using a suitable analytical method like LC-MS/MS.
Signaling Pathways
BHT and its metabolites can modulate various cellular signaling pathways, which may underlie their biological and toxicological effects.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Electrophilic metabolites of BHT can react with cysteine residues on Keap1, a repressor protein of Nrf2. This leads to the dissociation of Nrf2 from Keap1 and its translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of various antioxidant and detoxification enzymes.[1]
Modulation of the Keap1-Nrf2 pathway by BHT metabolites.
NF-κB and MAPK Signaling Pathways
Chronic exposure to high doses of BHT has been associated with inflammatory responses. Its metabolites can activate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This activation can lead to the production of pro-inflammatory cytokines, which may contribute to the toxic effects observed at high concentrations of BHT.[1]
Conclusion
This compound is a significant metabolite of butylated hydroxytoluene, formed through the oxidation of the 4-methyl group. Its formation, further metabolism, and excretion are subject to notable species differences. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating the pharmacokinetics and toxicology of BHT. Furthermore, the elucidation of the interactions of BHT metabolites with key signaling pathways, such as the Keap1-Nrf2 pathway, provides crucial insights into their mechanisms of action and potential health effects. A thorough understanding of the metabolic fate of BHT and the biological activities of its metabolites is essential for the comprehensive safety assessment of this widely used antioxidant.
References
- 1. benchchem.com [benchchem.com]
- 2. 833. Butylated hydroxytoluene (WHO Food Additives Series 35) [inchem.org]
- 3. The metabolism of 3,5-di-tert.-butyl-4-hydroxytoluene in the rat and in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative metabolism of BHA, BHT and other phenolic antioxidants and its toxicological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Further metabolism of this compound, a major metabolite of butylated hydroxytoluene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relationship between the metabolism of butylated hydroxytoluene (BHT) and lung tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tissue distribution, excretion, and metabolism of 2,6-di-tert-butyl-hydroxytoluene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative identification of and exposure to synthetic phenolic antioxidants, including butylated hydroxytoluene, in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. series.publisso.de [series.publisso.de]
- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 14. mercell.com [mercell.com]
- 15. mttlab.eu [mttlab.eu]
Methodological & Application
Application Notes and Protocols: 3,5-Di-tert-butyl-4-hydroxybenzoic Acid in Antioxidant Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Di-tert-butyl-4-hydroxybenzoic acid is a synthetic phenolic compound structurally related to the widely used antioxidant, Butylated Hydroxytoluene (BHT). Its molecular structure, featuring two bulky tert-butyl groups flanking a hydroxyl group on a benzoic acid backbone, suggests significant potential for antioxidant activity. These tert-butyl groups provide steric hindrance, which can enhance the stability of the resulting phenoxyl radical formed during the scavenging of free radicals, thereby increasing its antioxidant efficacy.[1][2] This compound serves as a valuable intermediate in the synthesis of novel antioxidant molecules and is utilized as a radical-trapping agent in various commercial products to prevent oxidative degradation.[1]
This document provides detailed application notes and protocols for evaluating the antioxidant activity of this compound using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (Ferric Reducing Antioxidant Power). A plausible cellular antioxidant mechanism involving the Keap1-Nrf2 signaling pathway is also described.
Data Presentation
Direct quantitative antioxidant activity data (e.g., IC50 values) for this compound is limited in publicly available literature. However, studies on its derivatives provide valuable insights into the potential antioxidant efficacy of the core structure. The following tables summarize the available data for derivatives of this compound.
Table 1: DPPH Radical Scavenging Activity of this compound Derivatives
| Derivative | Concentration | % Inhibition | Reference Compound | % Inhibition (Concentration) |
| 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | 100 µM | 84.64% | BHT | 55.17% (100 µM) |
| Arylidene flavanone (B1672756) derivative | Not Specified | 70.8% | Not Specified | Not Specified |
*Data sourced from comparative analyses of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde derivatives.[3]
Table 2: Lipid Peroxidation Inhibition by a this compound Derivative
| Derivative | % Inhibition |
| Arylidene flavanone derivative | 77.4% |
*Data sourced from a study on flavonoid analogues.[3]
Experimental Protocols
Detailed methodologies for three common antioxidant assays are provided below to ensure reproducibility and facilitate comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[4]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or other suitable solvent)
-
Positive control (e.g., Ascorbic acid, Trolox, BHT)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (517 nm)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM stock solution of DPPH in methanol. The solution should have a deep violet color and an absorbance of approximately 1.0 ± 0.2 at 517 nm. This solution should be freshly prepared and protected from light.
-
Preparation of Test Compound Solutions: Prepare a series of concentrations of this compound in methanol. A stock solution can be prepared and then serially diluted.
-
Reaction Setup:
-
In a 96-well plate, add 100 µL of the various concentrations of the test compound or positive control to different wells.
-
Add 100 µL of the DPPH solution to each well.
-
A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test compound.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the different concentrations of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is monitored by the decrease in absorbance.[4]
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol (B145695)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader (734 nm)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working ABTS•+ Solution: On the day of the assay, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Compound Solutions: Prepare a series of concentrations of this compound in the same solvent used to dilute the ABTS•+ solution.
-
Reaction Setup:
-
In a 96-well plate, add a small volume (e.g., 10 µL) of the various concentrations of the test compound or positive control to different wells.
-
Add a larger volume (e.g., 190 µL) of the working ABTS•+ solution to each well.
-
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
Data Analysis: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine (TPTZ) complex is measured spectrophotometrically.[4]
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (B86663) (FeSO₄) for standard curve
-
96-well microplate
-
Microplate reader (593 nm)
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Test Compound and Standard Solutions: Prepare a series of concentrations of this compound and FeSO₄ (for the standard curve) in a suitable solvent.
-
Reaction Setup:
-
In a 96-well plate, add a small volume (e.g., 10 µL) of the various concentrations of the test compound or standard to different wells.
-
Add a larger volume (e.g., 190 µL) of the pre-warmed FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance of the solutions at 593 nm.
-
Data Analysis: Create a standard curve using the FeSO₄ solutions. The antioxidant capacity of the test sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents.
Visualizations
Experimental Workflows
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the ABTS radical scavenging assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Plausible Signaling Pathway
While not yet directly demonstrated for this compound, a plausible cellular antioxidant mechanism for phenolic compounds involves the activation of the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of cytoprotective genes, including antioxidant enzymes.
Caption: Plausible Keap1-Nrf2 signaling pathway activation.
References
Application Notes and Protocols: DPPH Radical Scavenging Assay Using 3,5-Di-tert-butyl-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely employed, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various compounds.[1][2][3][4] This application note provides a detailed protocol for assessing the free radical scavenging activity of 3,5-Di-tert-butyl-4-hydroxybenzoic acid using the DPPH assay. This compound is a synthetic phenolic compound with structural similarities to butylated hydroxytoluene (BHT), a well-known antioxidant. The bulky tert-butyl groups at the ortho positions to the hydroxyl group enhance the stability of the resulting phenoxyl radical, which is crucial for its antioxidant potency.[5] This assay is fundamental in the screening and characterization of novel antioxidant agents in drug discovery and development.
Principle of the Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4][6] DPPH is a stable free radical that exhibits a deep purple color in solution and has a characteristic strong absorption maximum at approximately 517 nm.[1][2] When the DPPH radical is reduced by an antioxidant, its color changes from purple to a pale yellow, resulting in a decrease in absorbance at 517 nm.[1][3] This decolorization is stoichiometric with respect to the number of electrons or hydrogen atoms captured, and the degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.[1][4]
Materials and Reagents
-
This compound (Test Compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol), spectrophotometric grade
-
Positive Controls: Ascorbic acid, Trolox, or Butylated Hydroxytoluene (BHT)[5]
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Adjustable micropipettes
-
Vortex mixer
Experimental Protocols
Preparation of Solutions
-
DPPH Stock Solution (e.g., 0.1 mM):
-
Accurately weigh a sufficient amount of DPPH powder.
-
Dissolve it in methanol to achieve the desired concentration (e.g., for a 0.1 mM solution, dissolve approximately 3.94 mg of DPPH in 100 mL of methanol).
-
Store the solution in an amber bottle or wrap it in aluminum foil to protect it from light and store it at 4°C. It is recommended to prepare this solution fresh daily.[1]
-
-
Test Compound Stock Solution:
-
Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).
-
From this stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.
-
-
Positive Control Stock Solution:
-
Prepare a stock solution of a known antioxidant such as ascorbic acid, Trolox, or BHT in methanol at the same concentration as the test compound.
-
Prepare a series of dilutions from the stock solution.
-
Assay Procedure (Microplate Method)
-
In a 96-well microplate, add a specific volume of the different concentrations of the test compound or positive control to the wells in triplicate.
-
Add a corresponding volume of the DPPH solution to each well.
-
Prepare a blank well containing only methanol.
-
Prepare a control well containing the DPPH solution and methanol (without the test compound).
-
Mix the contents of the wells thoroughly.
-
Incubate the microplate in the dark at room temperature for a specified time (e.g., 30 minutes).[1][5]
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[5]
Data Analysis
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 [5]
The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, can be determined by plotting a graph of the percentage of inhibition against the concentration of the test compound.[5][6] A lower IC50 value indicates a higher antioxidant activity.
Data Presentation
While specific IC50 values for this compound can vary depending on the exact experimental conditions, the following table provides a template for presenting the data and includes comparative values for common antioxidants found in the literature.
| Compound | DPPH Radical Scavenging Activity (IC50) |
| This compound | To be determined experimentally |
| Ascorbic Acid | ~5 µg/mL |
| Butylated Hydroxytoluene (BHT) | ~23 mg/L[6] |
| Trolox | ~8 µg/mL |
Note: The IC50 values are approximate and can vary between different studies and assay conditions.
Visualizations
Signaling Pathway: DPPH Radical Scavenging
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
Experimental Workflow
Caption: Experimental workflow for the DPPH radical scavenging assay.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. mdpi.com [mdpi.com]
- 3. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining the Antioxidant Capacity of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid using the ABTS Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Di-tert-butyl-4-hydroxybenzoic acid is a synthetic phenolic compound with a structure similar to the well-known antioxidant BHT (Butylated hydroxytoluene). Its potential as a potent antioxidant is attributed to the hydrogen-donating capability of its phenolic hydroxyl group, which is sterically hindered by two bulky tert-butyl groups. This structural feature enhances the stability of the resulting phenoxyl radical, thereby increasing its antioxidant efficacy. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is a widely used spectrophotometric method for determining the total antioxidant capacity of compounds. This assay relies on the ability of antioxidants to scavenge the stable blue-green ABTS radical cation (ABTS•+), reducing it to its colorless form. The degree of color change is proportional to the antioxidant concentration.
Data Presentation
| Compound | Concentration (µM) | Absorbance at 734 nm | % Inhibition | IC50 (µM) | TEAC (Trolox Equivalents) |
| This compound | Test Concentration 1 | Experimental Data | Calculated | ||
| Test Concentration 2 | Experimental Data | Calculated | |||
| Test Concentration 3 | Experimental Data | Calculated | Calculated | Calculated | |
| Trolox (Standard) | Standard Conc. 1 | Experimental Data | Calculated | ||
| Standard Conc. 2 | Experimental Data | Calculated | |||
| Standard Conc. 3 | Experimental Data | Calculated | Calculated | 1.0 | |
| BHT (Reference) | Test Concentration 1 | Experimental Data | Calculated | ||
| Test Concentration 2 | Experimental Data | Calculated | |||
| Test Concentration 3 | Experimental Data | Calculated | Calculated | Calculated |
Experimental Protocol: ABTS Radical Scavenging Assay
This protocol provides a detailed methodology for determining the antioxidant capacity of this compound.
Materials and Reagents:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Ethanol (B145695) or Methanol (Spectrophotometric grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Distilled or deionized water
-
Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm
-
96-well microplates or quartz cuvettes
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of distilled water. Store in the dark.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of distilled water. Prepare this solution fresh.
-
ABTS•+ Radical Cation Working Solution:
-
Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.
-
Before use, dilute the ABTS•+ stock solution with ethanol or PBS (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm. This is the working solution.
-
-
Trolox Standard Solutions:
-
Prepare a 1 mM stock solution of Trolox in ethanol.
-
From the stock solution, prepare a series of standard dilutions (e.g., 10, 20, 40, 60, 80, 100 µM) in ethanol.
-
-
Sample Solution of this compound:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol).
-
Prepare a series of dilutions from the stock solution to determine the IC50 value.
-
Assay Procedure:
-
Pipette a small volume (e.g., 10 µL) of the sample or Trolox standard solution into a microplate well or cuvette.
-
Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution.
-
For the blank (control), add the same volume of the solvent used for the sample/standard instead of the antioxidant solution.
-
Mix the contents thoroughly.
-
Incubate the mixture at room temperature for a fixed time (e.g., 6 minutes) in the dark.
-
Measure the absorbance at 734 nm.
Calculations:
-
Percentage Inhibition of ABTS•+: Calculate the radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC50 Value: The IC50 value is the concentration of the antioxidant required to scavenge 50% of the ABTS•+ radicals. Determine the IC50 value by plotting the percentage of inhibition against the different concentrations of the test compound. A lower IC50 value indicates a higher antioxidant activity.
-
Trolox Equivalent Antioxidant Capacity (TEAC):
-
Plot a calibration curve of the percentage of inhibition versus the concentration for the Trolox standards.
-
Determine the concentration of Trolox that gives the same percentage of inhibition as a specific concentration of the test compound.
-
The TEAC value is calculated as the ratio of the slope of the linear regression curve for the test compound to the slope of the curve for Trolox.
-
Visualizations
Caption: Experimental workflow for the ABTS-based antioxidant capacity assay.
Caption: Chemical principle of ABTS radical scavenging by an antioxidant.
Application Notes and Protocols: 3,5-Di-tert-butyl-4-hydroxybenzoic Acid as a Polymer Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Di-tert-butyl-4-hydroxybenzoic acid is a sterically hindered phenolic compound that serves as a highly effective primary antioxidant and light stabilizer for a variety of polymeric materials.[1][2] Its molecular structure, featuring bulky tert-butyl groups ortho to the hydroxyl group, enables it to efficiently scavenge free radicals, thereby interrupting the auto-oxidative degradation cycle that leads to the deterioration of polymer properties.[2][3] This compound is a valuable tool for enhancing the thermal and light stability of polymers used in diverse applications, including in the pharmaceutical and drug development sectors where polymer integrity is critical. This document provides detailed application notes and experimental protocols for evaluating the performance of this compound as a polymer stabilizer.
Mechanism of Action
As a hindered phenolic antioxidant, this compound functions by donating its phenolic hydrogen atom to terminate radical chain reactions. This process is fundamental to preventing the degradation of polymers exposed to heat, light, and oxygen.[2] The bulky tert-butyl groups enhance the stability of the resulting phenoxyl radical, preventing it from initiating new degradation chains.[2]
References
Application Notes and Protocols for the Synthesis of Esters from 3,5-Di-tert-butyl-4-hydroxybenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,5-Di-tert-butyl-4-hydroxybenzoic acid and its ester derivatives are valuable compounds in medicinal chemistry and materials science, primarily due to their antioxidant properties stemming from the sterically hindered phenolic hydroxyl group.[1] These esters are utilized as antioxidants in plastics, rubbers, and other polymeric materials.[1] In the pharmaceutical realm, they serve as intermediates for the synthesis of various therapeutic agents, including anti-inflammatory drugs.[2][3] This document provides detailed protocols for the synthesis of esters from this compound, focusing on common and effective methodologies.
Synthetic Methodologies
Several methods are available for the esterification of this compound. The choice of method often depends on the desired ester, the scale of the reaction, and the available reagents and equipment. The most common methods include Fischer-Speier esterification, the use of ion-exchange resins, and Steglich esterification for more sterically demanding alcohols.
Fischer-Speier Esterification
Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst.[4][5] For the synthesis of esters of this compound, common catalysts include p-toluenesulfonic acid and sodium methoxide (B1231860).[1][6]
Reaction Scheme:
Caption: General reaction for Fischer-Speier Esterification.
Experimental Protocols:
Protocol 1.1: Synthesis of Methyl 3,5-Di-tert-butyl-4-hydroxybenzoate using p-Toluenesulfonic Acid. [1]
-
Materials:
-
This compound
-
p-Toluenesulfonic acid
-
Toluene (B28343) (optional, as solvent)
-
Saturated sodium bicarbonate solution
-
Distilled water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (e.g., 25 g, 0.1 mol).
-
Add methanol. The ratio of acid to methanol can range from 1.0:2.0 to 1.0:15.0 (mol/mol).[1] For this example, use an excess of methanol which also acts as the solvent (e.g., 100 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 1.25 g, 0.00726 mol).[1]
-
Heat the mixture to reflux (approximately 65-75°C) with constant stirring.[1]
-
The reaction is typically refluxed for 8-14 hours.[1] To drive the equilibrium towards the product, water formed during the reaction can be removed azeotropically if toluene is used as a co-solvent, or by periodically distilling off a portion of the methanol-water mixture and replenishing with fresh methanol.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Evaporate the excess methanol under reduced pressure.
-
Wash the resulting solid with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with distilled water until the washings are neutral.[1]
-
Collect the solid product by vacuum filtration and dry it under vacuum at 30-60°C.[1]
-
Protocol 1.2: Synthesis of Methyl 3,5-Di-tert-butyl-4-hydroxybenzoate using Sodium Methoxide. [1]
-
Materials:
-
This compound
-
Methanol
-
Sodium methoxide
-
Saturated sodium carbonate solution
-
Distilled water
-
-
Procedure:
Quantitative Data for Methyl Ester Synthesis:
| Catalyst | Molar Ratio (Acid:Methanol) | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) |
| p-Toluenesulfonic acid | 1.0:10.0 | 70 | 12 | 78.5 | 161.9 - 163.5 |
| p-Toluenesulfonic acid | 1.0:8.69 | 65 | 11 | 81.6 | 164.9 - 165.2 |
| p-Toluenesulfonic acid | 1.0:11.0 | 75 | 9 | 81.2 | 164.3 - 164.5 |
| Sodium Methoxide | 1.0:100 | 70 | 12 | 80.7 | 164.5 - 164.8 |
Data compiled from patent information.[1]
Esterification using Ion-Exchange Resins
The use of strongly acidic gel-type ion-exchange resins offers a recyclable and less corrosive alternative to mineral acid catalysts for the synthesis of longer-chain alkyl esters.[7][8]
Experimental Protocol:
Protocol 2.1: Synthesis of C8-C20 Alkyl Esters. [8]
-
Materials:
-
This compound
-
C8-C20 alcohol (e.g., 1-hexadecanol)
-
Strongly acidic gel-type ion-exchange resin (e.g., sulfonated copolymer of styrene (B11656) and divinylbenzene (B73037) with <8% cross-linking)
-
Inert solvent (e.g., toluene, xylene)
-
-
Procedure:
-
In a reaction vessel equipped for reflux and water removal (e.g., Dean-Stark apparatus), combine this compound, the C8-C20 alcohol (in a slight molar excess, e.g., 1.08 to 1.10 moles per mole of acid), and the ion-exchange resin (5-20% by weight of the acid).[8]
-
Add an inert solvent such as toluene or xylene.
-
Heat the mixture to 110-150°C (preferably 130-140°C) and reflux, continuously removing the water formed.[8]
-
Monitor the reaction progress by techniques such as TLC or GC.
-
Upon completion, cool the reaction mixture and filter to recover the ion-exchange resin catalyst.
-
The filtrate containing the ester product can be further purified by washing with a dilute base solution, followed by water, and then evaporation of the solvent. Recrystallization or chromatography may be necessary to achieve high purity.
-
Steglich Esterification
Steglich esterification is a mild method that utilizes a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).[9][10] This method is particularly advantageous for synthesizing esters from sterically hindered substrates and under conditions where acid-labile functional groups are present.[9][11]
Reaction Scheme:
Caption: General reaction for Steglich Esterification.
Experimental Protocol:
Protocol 3.1: General Procedure for Steglich Esterification. [10][11]
-
Materials:
-
This compound
-
Alcohol (primary, secondary, or tertiary)
-
DCC or EDC
-
DMAP
-
Aprotic solvent (e.g., dichloromethane, THF)
-
-
Procedure:
-
Dissolve this compound, the alcohol, and a catalytic amount of DMAP (approx. 5 mol%) in an aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[11]
-
Cool the mixture in an ice bath (0°C).
-
Add DCC or EDC portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction by TLC.
-
Upon completion, a urea byproduct (dicyclohexylurea if DCC is used) will precipitate. Filter off the urea.
-
Wash the filtrate with dilute acid (e.g., 1M HCl) to remove any remaining DMAP, followed by a wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or recrystallization.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and purification of esters of this compound.
Caption: A generalized workflow for ester synthesis and purification.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The specific reaction conditions may need to be optimized for different substrates and scales.
References
- 1. CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents [patents.google.com]
- 2. This compound | 1421-49-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. iajpr.com [iajpr.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | 1421-49-4 | Benchchem [benchchem.com]
- 7. EP0139919A1 - Process for esterifying 3,5-ditert-butyl-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 8. US4528395A - Process for esterifying this compound - Google Patents [patents.google.com]
- 9. fiveable.me [fiveable.me]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. Steglich Esterification [organic-chemistry.org]
Application Notes and Protocols: 3,5-Di-tert-butyl-4-hydroxybenzoic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Di-tert-butyl-4-hydroxybenzoic acid and its derivatives are valuable building blocks in the synthesis of various pharmaceutical intermediates. The sterically hindered phenolic group provides potent antioxidant properties and serves as a key pharmacophore in the design of targeted therapeutic agents. These application notes provide detailed protocols for the synthesis of several key pharmaceutical intermediates derived from this compound, including a protein tyrosine kinase inhibitor, flavonoid analogues with antioxidant properties, and precursors for anti-inflammatory agents.
Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (B156050)
A crucial intermediate, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, can be synthesized from 2,6-di-tert-butylphenol (B90309), which itself can be a starting material for the synthesis of the target benzoic acid. A common method involves the Vilsmeier-Haack reaction. Subsequently, the aldehyde can be reduced to the corresponding benzyl (B1604629) alcohol, which can then be oxidized to the desired benzoic acid. Alternatively, direct carboxylation of 2,6-di-tert-butylphenol can yield this compound.[1]
Experimental Protocol: Synthesis of this compound from 2,6-Di-tert-butylphenol[1]
Materials:
-
2,6-Di-tert-butylphenol (DTBP)
-
Sodium methoxide (B1231860) solution in methanol (B129727) (28%)
-
Methanol
-
Carbon dioxide (gas)
-
Sulfuric acid (73% aqueous solution)
-
Water
-
Nitrogen gas
Procedure:
-
In a 2L stainless-steel vessel equipped with a magnetic stirrer, thermometer, pressure gauge, and alcohol-separator, add 1207 g (5.85 moles) of 2,6-di-tert-butylphenol and 86.8 g (0.45 moles) of 28% sodium methoxide solution in methanol.
-
Heat the reaction mixture to 180°C under a nitrogen gas flow and maintain this temperature for 2 hours, distilling off the methanol simultaneously.
-
After cooling, heat the resulting slurry of the sodium salt of DTBP to 200°C.
-
Replace the nitrogen gas in the vessel with carbon dioxide and carry out the carboxylation reaction under a CO2 pressure of 6 kgf/cm²(G) with stirring for 2 hours.
-
After the reaction is complete, cool the mixture to 90°C and add 1200 g of water.
-
Separate the aqueous and organic phases at 85°C.
-
To the aqueous phase, add 73% aqueous sulfuric acid to adjust the pH to 3.8, precipitating the this compound.
-
Filter the precipitated crystals, wash with water, and dry to obtain the final product.
Quantitative Data
| Product | Yield |
| This compound | 90.2% - 93.2%[1] |
Application in the Synthesis of a Potent Protein Tyrosine Kinase Inhibitor: TX-1123
3,5-Di-tert-butyl-4-hydroxybenzaldehyde is a key starting material for the synthesis of 2-{(3,5-di-tert-butyl-4-hydroxyphenyl)methylene}-4-cyclopentene-1,3-dione (TX-1123), a potent inhibitor of protein tyrosine kinases (PTKs) with potential antitumor activity.[2] TX-1123 has been shown to target several kinases including Src, eEF2-K, PKA, and EGFR-K/PKC, and also exhibits cyclooxygenase (COX) inhibitory activity.[2]
Experimental Protocol: Synthesis of TX-1123[2]
Materials:
-
3,5-Di-tert-butyl-4-hydroxybenzaldehyde
-
Ethanol
-
Hydrochloric acid (HCl), dilute
-
Dichloromethane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (1.0 eq) and 4-cyclopentene-1,3-dione (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute HCl to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield pure TX-1123.
Signaling Pathway Inhibition by TX-1123
Synthesis of Flavonoid Analogues with Antioxidant Properties
3,5-Di-tert-butyl-4-hydroxybenzaldehyde serves as a precursor for the synthesis of flavonoid analogues. These compounds, incorporating the sterically hindered phenolic moiety, exhibit significant antioxidant properties by scavenging free radicals.[2][3]
Experimental Protocol: General Synthesis of Flavanones[3]
Materials:
-
Appropriate 2-hydroxy-acetophenone derivative (e.g., 5-bromo-2-hydroxy-acetophenone)
-
3,5-Di-tert-butyl-4-hydroxybenzaldehyde
-
Dry methanol saturated with hydrogen chloride gas
Procedure:
-
Add equimolar amounts of the 2-hydroxy-acetophenone derivative and 3,5-di-tert-butyl-4-hydroxybenzaldehyde to dry methanol saturated with hydrogen chloride gas.
-
Stir the mixture at room temperature for 4 hours.
-
The product precipitates in the reaction mixture. After cooling, filter the solid and wash with methanol to obtain the desired flavanone (B1672756).
Quantitative Data: Antioxidant Activity of Flavonoid Analogues[2]
| Compound | DPPH Radical Scavenging (%) (30 min) | Inhibition of Lipid Peroxidation (%) |
| 6-bromo-flavanone analogue | 29.3 | 21.1 |
| 6-chloro-flavanone analogue | 32.0 | 59.3 |
| Arylidene flavanone 5 | 70.8 | 77.4 |
Experimental Workflow: Synthesis of Flavonoid Analogues
Synthesis of a Metabolite of the Antiarthritic Drug Candidate S-2474
3,5-Di-tert-butyl-4-hydroxybenzaldehyde is an essential intermediate in the synthesis of a major metabolite of S-2474, an antiarthritic drug candidate. The synthesis involves the tert-butyl hydroxylation of a derivative of this aldehyde.[2][4]
Experimental Protocol: Synthesis of tert-Butyl-Hydroxylated 3,5-Di-tert-butyl-4-hydroxybenzaldehyde[2]
Materials:
-
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-3-hydroxy-2,2-dimethylpropanal
-
Hydrogen bromide (HBr) in acetic acid
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-3-hydroxy-2,2-dimethylpropanal in dichloromethane.
-
Cool the solution to 0°C.
-
Add HBr in acetic acid and DMSO dropwise to the solution.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Pour the reaction mixture into ice water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain the tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde.
Overall Yield
The overall yield for the four-step process starting from 2-tert-butyl-p-cresol is reported to be 45%.[4]
Synthesis of Amide Derivatives as Potential Dual COX/LOX Inhibitors
Derivatives of this compound, particularly amides, have been synthesized and evaluated as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are key enzymes in the inflammatory pathway.[5]
COX/LOX Inflammatory Pathway
Quantitative Data: COX-2 and 5-LOX Inhibition by Amide Derivatives[5]
| Compound | COX-2 Inhibition (%) | 5-LOX Inhibition (%) |
| Amide Derivative 4 | 25.3 | 68.4 |
| Amide Derivative 5 | 45.2 | 65.1 |
| Amide Derivative 6 | 60.1 | 50.7 |
Conclusion
This compound and its aldehyde derivative are versatile intermediates in the synthesis of a range of biologically active molecules. The protocols and data presented here highlight their utility in developing novel therapeutic agents targeting protein tyrosine kinases, oxidative stress, and inflammatory pathways. The synthetic accessibility and the inherent antioxidant properties of the core structure make it an attractive scaffold for further drug discovery and development efforts.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde: Synthesis of tert-butyl-hydroxylated S-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Di-tert-butyl-4-hydroxybenzoic acid is a synthetic aromatic compound that serves as a crucial scaffold in medicinal chemistry and drug discovery. A metabolite of the widely used antioxidant butylated hydroxytoluene (BHT), this molecule's inherent antioxidant properties, coupled with its synthetic tractability, make it an attractive starting point for the development of novel therapeutic agents. The sterically hindered phenolic hydroxyl group, flanked by two bulky tert-butyl groups, is a key structural feature that underpins its radical-scavenging capabilities.
These application notes provide an overview of the utility of this compound as a foundational molecule for the synthesis of derivatives with potential applications in oncology, inflammation, and neuroprotection. Detailed protocols for key biological assays are provided to facilitate the evaluation of these and other novel compounds.
I. Anticancer Applications
Derivatives of this compound have demonstrated notable cytotoxic activity against various cancer cell lines. The core structure can be readily modified to generate a library of compounds for screening and optimization.
Quantitative Data: Cytotoxicity of this compound Derivatives
The following table summarizes the in vitro cytotoxic activity of representative derivatives against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
| Derivative Class | Target Cancer Cell Line | IC50 (µM) |
| Amide Derivatives | HCT 116 (Colon Carcinoma) | 22.99–51.66[1] |
| BxPC-3 (Pancreatic Adenocarcinoma) | 8.63–41.20[1] | |
| HT-29 (Colon Adenocarcinoma) | 24.78–81.60[1] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cultured cancer cells.
1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
2. Materials:
-
Cancer cell line of interest (e.g., HCT 116, BxPC-3, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
3. Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Workflow for In Vitro Cytotoxicity (MTT) Assay.
II. Anti-inflammatory Applications
The structural motif of this compound is found in various compounds investigated for their anti-inflammatory properties. These derivatives often target key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
Quantitative Data: Anti-inflammatory Activity of a 3,5-Di-tert-butyl-4-hydroxybenzylidene Derivative
The following table presents in vivo anti-inflammatory data for a derivative of 3,5-di-tert-butyl-4-hydroxybenzaldehyde, a closely related compound.
| Compound | Animal Model | Dose (Oral) | Paw Edema Inhibition (%) (at 2 hours) |
| 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | Mice | 100 mg/kg | 42.6%[2] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of test compounds.
1. Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling compared to a control group.
2. Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (this compound derivative)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
-
Syringes and needles
3. Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, standard drug, and test compound groups (at various doses).
-
Compound Administration: Administer the test compound or standard drug orally or intraperitoneally, typically 60 minutes before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Inhibition of the Cyclooxygenase (COX) Pathway.
III. Antioxidant and Radical Scavenging Applications
The core phenolic structure of this compound imparts it with inherent antioxidant properties. This activity can be further modulated through chemical derivatization.
Quantitative Data: Antioxidant Activity of a 3,5-Di-tert-butyl-4-hydroxybenzaldehyde Derivative
The following table shows the antioxidant activity of a derivative of the related 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.
| Derivative | Assay | Activity |
| 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | DPPH Radical Scavenging | 84.64% scavenging at 100 µM[3] |
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and straightforward in vitro assay to evaluate the free radical scavenging activity of a compound.
1. Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
2. Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound (this compound or its derivatives)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
IV. Neuroprotective Applications
The antioxidant properties of phenolic compounds suggest their potential in mitigating oxidative stress-related neuronal damage, a hallmark of many neurodegenerative diseases. While quantitative data for this compound in neuroprotection is limited, its derivatives are of interest in this area.
Experimental Protocol: In Vitro Neuroprotection Assay Using SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurodegenerative diseases and for screening neuroprotective compounds.
1. Principle: This assay evaluates the ability of a test compound to protect neuronal cells from damage induced by a neurotoxin, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), which mimic oxidative stress. Cell viability is assessed to quantify the neuroprotective effect.
2. Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Neurotoxin (e.g., H₂O₂)
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
3. Procedure:
-
Cell Culture: Culture SH-SY5Y cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to attach for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Neurotoxin Challenge: Induce neuronal damage by adding a neurotoxin (e.g., H₂O₂) to the wells (except for the control group) and incubate for 24 hours.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer applications section.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group (untreated with neurotoxin). A higher cell viability in the presence of the test compound indicates a neuroprotective effect.
Logical Flow of Neuroprotective Action.
Conclusion
This compound is a versatile platform for the development of novel drug candidates. Its derivatives have shown promise in the fields of oncology and inflammation. The inherent antioxidant properties of its core structure also suggest potential for the development of neuroprotective agents. The protocols provided herein offer standardized methods for the biological evaluation of new derivatives based on this promising scaffold. Further research into the synthesis and biological testing of a wider range of derivatives is warranted to fully explore the therapeutic potential of this chemical class.
References
Application Notes and Protocols for 3,5-Di-tert-butyl-4-hydroxybenzoic Acid in Preventing Oxidative Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Di-tert-butyl-4-hydroxybenzoic acid is a synthetic phenolic compound with a structure characteristic of hindered phenolic antioxidants. It is a metabolite of the widely used antioxidant butylated hydroxytoluene (BHT). The unique molecular architecture, featuring two bulky tert-butyl groups flanking a hydroxyl group on a benzoic acid backbone, confers significant stability and potent antioxidant properties.[1] These structural features are pivotal to its function in neutralizing free radicals and inhibiting oxidative processes, making it a compound of interest for preventing the oxidative degradation of various materials, including pharmaceuticals, polymers, and biological macromolecules.[2][3]
The primary mechanism of its antioxidant action involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical. This process neutralizes the radical, effectively terminating the oxidative chain reaction. The resulting phenoxyl radical is stabilized by resonance and the steric hindrance provided by the adjacent tert-butyl groups, which prevents it from initiating further radical reactions.[4]
Mechanism of Antioxidant Action
The antioxidant activity of this compound is primarily attributed to its ability to act as a free radical scavenger. The key steps in its mechanism of action are:
-
Hydrogen Atom Donation: The phenolic hydroxyl group (-OH) readily donates its hydrogen atom to a reactive free radical (R•), thus neutralizing the radical and forming a stable, non-radical species (RH).
-
Formation of a Stabilized Phenoxyl Radical: Upon donating the hydrogen atom, the antioxidant is converted into a phenoxyl radical.
-
Steric Hindrance: The two bulky tert-butyl groups at the ortho positions to the hydroxyl group sterically hinder the radical center, preventing it from participating in further chain reactions. This steric hindrance enhances the stability and efficacy of the antioxidant.
This mechanism allows this compound to effectively interrupt the cycle of oxidative damage.
Data Presentation
| Derivative Class | Compound | Assay | Result | Reference Compound |
| Flavonoid Analogue | Arylidene flavanone (B1672756) derivative | DPPH Radical Scavenging | 70.8% inhibition at 100 µM | Not specified |
| Lipid Peroxidation Inhibition | 77.4% inhibition at 100 µM | Not specified | ||
| Isoxazolone Derivative | 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | DPPH Radical Scavenging | 84.64% scavenging at 100 µM | BHT (55.17% at 100 µM), Ascorbic Acid (87.15% at 100 µM) |
| Chalcone Derivative | (E)-1-(2-hydroxyphenyl)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)prop-2-en-1-one | DPPH Radical Scavenging | 61.1% inhibition at 100 µM | Not specified |
Note: The data presented is for derivatives of 3,5-di-tert-butyl-4-hydroxybenzaldehyde, the aldehyde precursor to the acid. Direct experimental evaluation of this compound is recommended for specific applications.
Experimental Protocols
The following are detailed protocols for common in vitro antioxidant assays that can be used to evaluate the efficacy of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[5]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or other suitable solvent)
-
Positive controls (e.g., Ascorbic acid, Trolox, BHT)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color and an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Test Compound Solutions: Prepare a series of concentrations of this compound in methanol.
-
Reaction Setup:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound or positive control to the wells.
-
A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
A control well should contain 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
Data Analysis: Determine the IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound. A lower IC50 value indicates higher antioxidant activity.[4]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Materials:
-
This compound
-
ABTS solution
-
Potassium persulfate
-
Methanol or phosphate-buffered saline (PBS)
-
Positive controls (e.g., Trolox, Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Compound Solutions: Prepare a series of concentrations of this compound in the same solvent used for dilution.
-
Reaction Setup:
-
In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the different concentrations of the test compound or positive control to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
Data Analysis: Determine the IC50 value from the concentration-response curve.
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, to assess the antioxidant's ability to inhibit this process.
Materials:
-
This compound
-
Linoleic acid emulsion or biological sample (e.g., tissue homogenate, liposomes)
-
Ferrous sulfate (B86663) (FeSO4) or other pro-oxidant to induce lipid peroxidation
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)
-
Positive controls (e.g., Trolox, BHT)
-
Water bath
-
Spectrophotometer
Procedure:
-
Induction of Lipid Peroxidation:
-
Prepare a reaction mixture containing the lipid source (e.g., linoleic acid emulsion), a pro-oxidant (e.g., FeSO4), and different concentrations of this compound or a positive control.
-
A control tube should contain the lipid source and pro-oxidant without the antioxidant.
-
Incubate the mixtures at 37°C for a specified time (e.g., 1 hour).
-
-
TBARS Reaction:
-
Stop the peroxidation reaction by adding a solution of TCA.
-
Add a solution of TBA to the mixture.
-
Add a small amount of BHT to prevent non-specific oxidation during heating.
-
Heat the mixture in a boiling water bath for 15-20 minutes to develop the pink-colored MDA-TBA adduct.
-
-
Measurement:
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculation: The percentage of lipid peroxidation inhibition is calculated as follows: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
Data Analysis: Determine the IC50 value for the inhibition of lipid peroxidation.
Visualizations
Caption: Mechanism of free radical scavenging by this compound.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Caption: Proposed activation of the Keap1-Nrf2 signaling pathway by phenolic antioxidants.
References
Application Notes and Protocols for 3,5-Di-tert-butyl-4-hydroxybenzoic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Di-tert-butyl-4-hydroxybenzoic acid is a phenolic compound and a known metabolite of the widely used antioxidant, butylated hydroxytoluene (BHT).[1] Structurally characterized by a benzoic acid backbone with two bulky tert-butyl groups flanking a hydroxyl group, this molecule exhibits significant antioxidant and potential anti-inflammatory properties. Its derivatives have been investigated for their cytotoxic effects against various cancer cell lines and their ability to inhibit enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are key mediators of inflammation. These characteristics make this compound and its analogs promising candidates for further investigation in drug discovery and development, particularly in the areas of oncology and inflammatory diseases.
These application notes provide a comprehensive guide for the use of this compound in a cell culture setting. The following sections detail the necessary materials, experimental protocols, and potential signaling pathways for investigation.
Data Presentation
While specific cytotoxicity data for the parent compound, this compound, is not extensively available in the public domain, studies on its derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of these derivatives are summarized in the table below to provide a reference for expected potency. Researchers should note that these values are for derivatives and the IC50 for the parent compound will need to be determined empirically for each cell line.
| Cell Line | Compound Derivative | IC50 (µM) |
| A549 (Lung Carcinoma) | Compound 5 (a benzodioxole derivative) | 10.67 ± 1.53 |
| C6 (Glioma) | Compound 5 (a benzodioxole derivative) | 4.33 ± 1.04 |
| HCT116 (Colon Carcinoma) | Compound 1 (a regioisomer derivative) | 22.4 |
| HCT116 (Colon Carcinoma) | Compound 2 (a regioisomer derivative) | 0.34 |
Experimental Protocols
Preparation of Stock Solution
This compound is slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol. It is recommended to prepare a high-concentration stock solution in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Aseptically weigh a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.
Determination of Working Concentrations and Cytotoxicity (MTT Assay)
It is crucial to determine the optimal, non-toxic working concentration range of this compound for your specific cell line and experimental endpoint. A standard cytotoxicity assay, such as the MTT assay, is recommended.
Materials:
-
Cells of interest (e.g., cancer cell line or normal cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include wells with medium only (blank) and medium with DMSO at the same final concentration as the treated wells (vehicle control).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT and add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell-Based Antioxidant Activity Assay (DCFH-DA Assay)
This protocol assesses the ability of this compound to mitigate intracellular reactive oxygen species (ROS) production.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well black, clear-bottom cell culture plates
-
This compound stock solution
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
An inducing agent for oxidative stress (e.g., H₂O₂ or tert-butyl hydroperoxide)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microplate reader
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for a specific duration (e.g., 1-24 hours).
-
Remove the treatment medium and wash the cells once with warm HBSS or PBS.
-
Load the cells with 10-20 µM DCFH-DA in HBSS or serum-free medium and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with warm HBSS or PBS to remove excess DCFH-DA.
-
Induce oxidative stress by adding a pre-determined concentration of H₂O₂ or another inducing agent to the cells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader. Kinetic readings over a period of time (e.g., 60 minutes) are recommended.
-
Compare the fluorescence levels in the compound-treated cells to the vehicle-treated control to determine the antioxidant activity.
Mandatory Visualizations
Caption: Experimental workflow for using this compound in cell culture.
Potential Signaling Pathways for Investigation
Based on the known activities of structurally related phenolic compounds, this compound may exert its biological effects through the modulation of key cellular signaling pathways. Researchers are encouraged to investigate the following:
-
NF-κB Signaling Pathway: As a critical regulator of inflammation, the Nuclear Factor-kappa B (NF-κB) pathway is a likely target for the anti-inflammatory effects of this compound. Inhibition of IκBα phosphorylation and subsequent nuclear translocation of p65 can be assessed by Western blotting and immunofluorescence, respectively.
-
MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in cellular responses to stress, inflammation, and proliferation. The phosphorylation status of these kinases can be evaluated by Western blotting to determine if this compound modulates their activity. Butylated hydroxytoluene hydroperoxide (BHTOOH), a related metabolite, has been shown to activate the ERK pathway.[2]
Caption: Potential signaling pathways modulated by this compound.
Conclusion
This compound represents a compelling molecule for investigation in cell-based research due to its antioxidant and potential anti-inflammatory and anti-cancer properties. The protocols outlined in these application notes provide a foundational framework for researchers to explore its efficacy and mechanisms of action. It is imperative to perform careful dose-response studies to establish optimal working concentrations for each specific application and cell type. Further investigation into its effects on key signaling pathways such as NF-κB and MAPK will be crucial in elucidating its therapeutic potential.
References
High-performance liquid chromatography (HPLC) analysis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a significant metabolite of the widely used antioxidant butylated hydroxytoluene (BHT), is of considerable interest in the fields of pharmaceutical sciences, food chemistry, and toxicology. Its quantification is crucial for studying the metabolic fate of BHT, assessing oxidative stress, and for quality control in various formulations. High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and specific method for the analysis of this compound.
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of this compound using reversed-phase HPLC with UV detection.
Materials and Methods
Instrumentation and Materials
-
HPLC System : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.[1]
-
HPLC Column : A reversed-phase C18 column is recommended for this application. Typical dimensions are 4.6 x 150 mm with a 5 µm particle size.
-
Chemicals and Reagents :
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid or Formic acid (analytical grade)
-
Methanol (B129727) (HPLC grade, for sample and standard preparation)
-
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below.
| Parameter | Recommended Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (e.g., 70:30:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis |
| Detection Wavelength | 280 nm |
| Run Time | Approximately 15 minutes |
Note: The mobile phase composition may require optimization depending on the specific column and HPLC system used to achieve the desired resolution and peak shape. For mass spectrometry (MS) detection, phosphoric acid should be replaced with a volatile modifier like formic acid.
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL) : Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions : Prepare a series of working standard solutions by performing serial dilutions of the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]
Sample Preparation (General Procedure for a Solid Sample)
-
Accurately weigh a known amount of the sample containing the analyte.
-
Transfer the sample to a suitable volumetric flask.
-
Add a sufficient volume of methanol to dissolve the analyte.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
Quantitative Data Summary
The following table summarizes the expected quantitative performance data for the HPLC analysis of this compound based on typical performance for similar phenolic compounds.
| Parameter | Expected Value |
| Retention Time (approx.) | 8 - 12 min |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Simplified metabolic pathway of Butylated Hydroxytoluene (BHT).
References
Application Note: Quantitative Analysis of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid (BHBA), a significant metabolite of the widely used antioxidant Butylated Hydroxytoluene (BHT), in various matrices. Due to the polar nature and low volatility of BHBA, a derivatization step is essential for successful analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol outlines a complete workflow, including sample preparation, silylation-based derivatization, GC-MS instrumental parameters, and data analysis. The method is suitable for researchers in drug metabolism, toxicology, and quality control who require accurate quantification of this important analyte.
Introduction
This compound is a primary metabolite of Butylated Hydroxytoluene (BHT), a synthetic antioxidant extensively used in food, cosmetics, and pharmaceuticals to prevent oxidative degradation. Monitoring the levels of BHBA is crucial for studying the metabolism and potential toxicological effects of BHT. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical tool for the separation and quantification of a wide range of compounds. However, the direct analysis of polar molecules like BHBA by GC-MS is challenging due to their low volatility and potential for thermal degradation. To overcome these limitations, a derivatization step is employed to convert the polar carboxylic acid and hydroxyl groups into more volatile and thermally stable silyl (B83357) ethers and esters. This application note provides a detailed protocol for the silylation of BHBA followed by GC-MS analysis.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline and may require optimization based on the specific sample matrix.
-
Sample Aliquoting: Accurately weigh or measure a known amount of the sample (e.g., 1 g of cream, 1 mL of plasma) into a clean centrifuge tube.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled BHBA or a structurally similar compound not present in the sample).
-
Extraction: Add 5 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol (B130326) (3:2, v/v).
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the analyte. For solid or semi-solid matrices, sonication for 15 minutes may be beneficial.
-
Phase Separation: Add 5 mL of a saturated sodium chloride solution and vortex for another minute. Centrifuge the mixture at 3000 rpm for 10 minutes to achieve clear phase separation.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
Derivatization (Silylation)
Silylation replaces the active hydrogens on the carboxylic acid and phenolic hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, increasing the volatility of the analyte.
-
Reagent Preparation: Prepare a derivatization reagent mixture consisting of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Add 100 µL of the BSTFA + 1% TMCS reagent and 50 µL of a catalyst solvent like pyridine (B92270) or acetonitrile (B52724) to the dried sample extract.
-
Incubation: Cap the vial tightly and heat at 70-80°C for 30-60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Instrumental Parameters
The following parameters are a starting point and may be optimized for your specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temperature 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quadrupole Temp | 150°C |
| Transfer Line Temp | 280°C |
| Scan Mode | Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification |
| SIM Ions for TMS-derivatized BHBA | |
| Quantifier Ion | To be determined from the mass spectrum of the derivatized standard |
| Qualifier Ions | To be determined from the mass spectrum of the derivatized standard |
Data Presentation
The following tables summarize the expected quantitative performance of the GC-MS method for this compound, based on typical values for similar phenolic acids. Method validation should be performed to establish specific performance characteristics.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| TMS-derivatized BHBA | 10 - 1000 | > 0.995 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| TMS-derivatized BHBA | ~ 3 | ~ 10 |
Table 3: Accuracy and Precision
| Analyte | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| TMS-derivatized BHBA | 50 | 90 - 110 | < 15 |
| 250 | 90 - 110 | < 15 | |
| 750 | 90 - 110 | < 15 |
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Silylation derivatization of this compound with BSTFA.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid, with a focus on improving reaction yield and purity.
Troubleshooting Guide
Q1: My yield of this compound is significantly lower than expected. What are the common causes?
Low yields can stem from several factors. The most common issues are related to the quality of reactants, reaction conditions, and the presence of side reactions. A primary culprit is often the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl, a dimer of the starting material.[1]
Troubleshooting Steps:
-
Assess Reactant Quality: Ensure the 2,6-di-tert-butylphenol (B90309) is pure and dry. Moisture can interfere with the formation of the phenoxide salt.
-
Optimize Reaction Conditions: The carboxylation step is sensitive to temperature and pressure. Ensure the reaction is heated appropriately (e.g., to 200°C) and that the carbon dioxide pressure is maintained at the recommended level (e.g., 6 kgf/cm²(G)).[2]
-
Minimize Oxygen: The presence of oxygen can promote the oxidative coupling of the phenoxide to form a biphenyl (B1667301) dimer, significantly reducing the yield of the desired carboxylic acid.[1] Purging the reaction vessel with an inert gas like nitrogen before introducing carbon dioxide is crucial.[2]
-
Base Selection: While the Kolbe-Schmitt reaction can be performed with different alkali metal hydroxides or alkoxides, the choice of base can influence the regioselectivity and yield.[3][4] For the synthesis of this compound, sodium salts are commonly used.[2]
Q2: I am observing a significant amount of an insoluble byproduct. What is it and how can I prevent its formation?
A common insoluble byproduct is 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl, which is formed by the ortho-coupling of phenoxide radicals.[1] Its formation is favored by the presence of oxygen.
Prevention Strategies:
-
Deoxygenate the Reaction Mixture: Before heating, thoroughly purge the reaction vessel with nitrogen to remove any residual oxygen.[2]
-
Optimize Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can increase the likelihood of side reactions. Adhere to established protocols for reaction duration and temperature control.[1]
Q3: The final product has a low melting point and appears impure after precipitation. How can I improve its purity?
Impurities can arise from unreacted starting material, side products, or incomplete removal of salts.
Purification Steps:
-
Thorough Washing: After precipitation with acid (e.g., sulfuric acid to a pH of 3.8), ensure the product is washed thoroughly with water to remove any inorganic salts.[2]
-
Recrystallization: If the product remains impure, recrystallization from a suitable solvent is a standard method for purification.
-
Control of Precipitation: The conditions during the acid precipitation step can affect the physical properties of the product. A method has been described that involves adding an alkali bicarbonate to the aqueous solution of the alkali metal salt of the product before acid precipitation to obtain a high-purity product with a higher bulk density.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the Kolbe-Schmitt reaction.[3][4][6] This process involves the carboxylation of 2,6-di-tert-butylphenol. The phenol (B47542) is first converted to its phenoxide salt using a base like sodium methoxide (B1231860), which is then reacted with carbon dioxide under pressure and heat.[2][3] The resulting salt is then acidified to yield the final product.[2][7]
Q2: What are typical yields for this synthesis?
With optimized conditions, yields for the Kolbe-Schmitt synthesis of this compound are typically in the range of 90-95%.[2][7] One study demonstrated an increase in yield from less than 1% to 68% by optimizing reaction conditions to minimize dimer formation.[1]
Q3: What are the key reaction parameters to control for a high yield?
-
Temperature: The formation of the sodium salt and the subsequent carboxylation require specific temperature ranges. For instance, the slurry of the sodium salt can be heated to 200°C for the carboxylation step.[2]
-
Pressure: The carboxylation is carried out under elevated carbon dioxide pressure, for example, 6 kgf/cm²(G).[2]
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is critical during the initial heating and before the introduction of carbon dioxide to prevent oxidative side reactions.[1][2]
-
pH for Precipitation: The final product is precipitated by acidifying the aqueous solution of its salt. A pH of approximately 2 to 3.8 is typically targeted.[2][7]
Q4: Can this acid be converted to other derivatives?
Yes, the carboxylic acid group allows for further modifications. For instance, it can be esterified to produce its corresponding esters, such as methyl 3,5-di-tert-butyl-4-hydroxybenzoate, using catalysts like p-toluenesulfonic acid or sodium methoxide.[3][8] It can also be reduced to form 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.[3]
Data Presentation
Table 1: Summary of Reaction Conditions for Kolbe-Schmitt Carboxylation
| Parameter | Value | Reference |
| Starting Material | 2,6-di-tert-butylphenol | [2][3] |
| Base | Sodium Methoxide | [2] |
| Carboxylation Agent | Carbon Dioxide (CO₂) | [2][4] |
| Temperature (Phenoxide formation) | 180°C | [2] |
| Temperature (Carboxylation) | 200°C | [2] |
| Pressure (CO₂) | ~6 kgf/cm²(G) (~5.9 atm) | [2] |
| Precipitation Agent | Sulfuric Acid | [2] |
| Final pH for Precipitation | 3.8 | [2] |
| Typical Yield | 90-95% | [2][7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Kolbe-Schmitt Reaction [2]
-
Formation of Sodium Phenoxide:
-
Charge a suitable stainless-steel reactor with 2,6-di-tert-butylphenol and a 28% solution of sodium methoxide in methanol (B129727).
-
Heat the mixture to 180°C under a nitrogen gas flow.
-
Continuously distill off the methanol over a period of 2 hours to form a slurry of the sodium salt of 2,6-di-tert-butylphenol.
-
-
Carboxylation:
-
Heat the resulting slurry to 200°C.
-
Replace the nitrogen atmosphere in the reactor with carbon dioxide.
-
Pressurize the reactor with carbon dioxide to 6 kgf/cm²(G) and maintain with stirring for 2 hours.
-
-
Work-up and Precipitation:
-
After the reaction is complete, cool the mixture to 90°C.
-
Add water to the reaction mixture to dissolve the salt.
-
Separate the aqueous and any organic phases at 85°C.
-
To the aqueous phase, add 73% aqueous sulfuric acid until the pH is adjusted to 3.8 to precipitate the product.
-
-
Isolation and Drying:
-
Filter the precipitated crystals.
-
Wash the crystals with water.
-
Dry the purified this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.
References
- 1. On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates: carboxylation of 2,4-di-t-butylphenol and identification and reduction of the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl in the synthesis of 3,5-di-t-butylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 1421-49-4 | Benchchem [benchchem.com]
- 4. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 5. CN1861557A - Method for producing this compound - Google Patents [patents.google.com]
- 6. Kolbe-Schmitt Reaction [organic-chemistry.org]
- 7. US4072707A - Preparation of 3,5-dialkyl-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 8. CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 3,5-Di-tert-butyl-4-hydroxybenzoic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of crude 3,5-Di-tert-butyl-4-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The most prevalent and effective methods for the purification of crude this compound are recrystallization and acid-base extraction followed by precipitation.
Q2: What are the likely impurities in my crude this compound?
Common impurities can include unreacted starting materials such as 2,6-di-tert-butylphenol, side products from the synthesis, and residual solvents. The exact impurities will depend on the synthetic route used.
Q3: What is the expected melting point of pure this compound?
The reported melting point for pure this compound is in the range of 206-212°C.[1][2] A broad melting range or a melting point significantly lower than this indicates the presence of impurities.
Troubleshooting Guides
Low Yield After Purification
Problem: The yield of purified this compound is unexpectedly low.
| Possible Cause | Troubleshooting & Optimization |
| Incomplete Precipitation | During acid-base purification, ensure the pH is sufficiently acidic (around 2-4) to fully precipitate the product.[1][3] Use a pH meter for accurate measurement. |
| Product Loss During Transfers | Minimize the number of transfers between flasks. Ensure all crystalline product is scraped and transferred. Rinse glassware with a small amount of appropriate cold solvent. |
| Improper Solvent Choice for Recrystallization | The chosen solvent may be too good at dissolving the product even at low temperatures. Test a range of solvents or solvent mixtures to find one where the product has high solubility at high temperatures and low solubility at low temperatures. |
| Premature Crystallization During Hot Filtration | If performing hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing on the filter paper. |
Product is Not Pure After Purification
Problem: The purified this compound is still impure, as indicated by a low or broad melting point, or by analytical techniques (TLC, GC, NMR).
| Possible Cause | Troubleshooting & Optimization |
| Inefficient Recrystallization | The cooling process may have been too rapid, trapping impurities within the crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. A second recrystallization may be necessary. |
| Co-precipitation of Impurities | During acid-base precipitation, some impurities may also precipitate. Ensure the initial basic solution is well-filtered to remove any insoluble materials before acidification. |
| Inadequate Washing of Crystals | After filtration, wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor containing dissolved impurities. |
| Colored Impurities Present | If the product has a persistent color, consider treating the hot solution with activated charcoal during recrystallization to adsorb colored impurities.[4] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Precipitation
This method leverages the acidic nature of the carboxylic acid group to separate it from non-acidic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as toluene.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous basic solution, such as sodium hydroxide, to convert the carboxylic acid to its water-soluble sodium salt.
-
Phase Separation: Allow the layers to separate. The aqueous layer will contain the sodium salt of the desired product, while non-acidic impurities will remain in the organic layer.
-
Acidification and Precipitation: Separate the aqueous layer and cool it in an ice bath. Slowly add a strong acid, such as hydrochloric or sulfuric acid, with stirring until the pH of the solution is between 2 and 4.[1][3] This will protonate the carboxylate and cause the purified this compound to precipitate out of the solution.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2: Purification by Recrystallization
This is a common technique for purifying solid organic compounds.
-
Solvent Selection: Choose a suitable solvent or solvent system. Water or isopropanol (B130326) have been reported as effective.[4][5] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude this compound to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to dry completely.
Data Presentation
| Purification Method | Reported Yield | Melting Point (°C) | Reference |
| Acid-Base Precipitation | 90-95% | 208-212 | [1] |
| Acid-Base Precipitation | 90.2% | Not Specified | [3] |
| Acid-Base Precipitation | 93.2% | Not Specified | [3] |
| Recrystallization from Water | 70-80% (for p-hydroxybenzoic acid) | 211-212 | [4] |
Visualizations
Caption: Workflow for Acid-Base Purification.
Caption: Workflow for Recrystallization.
References
Technical Support Center: Recrystallization of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the recrystallization of 3,5-Di-tert-butyl-4-hydroxybenzoic acid. It includes a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and key data to ensure successful purification.
Experimental Protocol: Recrystallization of this compound
This protocol details the single-solvent recrystallization method for purifying crude this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol (B130326), methanol (B129727), or an ethanol/water mixture)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks (2)
-
Heating mantle or hot plate
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Spatula
-
Ice bath
Procedure:
-
Solvent Selection: Based on preliminary tests or literature for similar compounds, isopropanol is a recommended starting solvent. The ideal solvent should dissolve the compound when hot but not at room temperature.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture on a hot plate or heating mantle while stirring.
-
Continue to add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to maximize the yield of purified crystals.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes while stirring to allow the charcoal to adsorb the colored impurities.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Preheat a second Erlenmeyer flask and a gravity funnel with fluted filter paper.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask to remove the activated charcoal and any other insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the crystals on the filter paper by continuing to draw air through the Buchner funnel.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely or dry in a vacuum oven at a low temperature.
-
-
Analysis:
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₂O₃[3] |
| Molecular Weight | 250.33 g/mol [3] |
| Melting Point | 206-209 °C[1][2][3][4] |
| Appearance | Light yellow to beige crystalline powder |
| Solubility | |
| Water | Insoluble[1][2][3] |
| DMSO | Slightly soluble[1] |
| Methanol | Slightly soluble[1] |
Troubleshooting Guide & FAQs
Question: My compound is not dissolving in the hot solvent, even after adding a significant amount. What should I do?
Answer: This indicates that the chosen solvent may not be suitable for your compound. You can try a different solvent with a different polarity. For this compound, if isopropanol is not effective, you could try methanol or an ethanol/water mixture. Ensure the solvent is at its boiling point to maximize solubility.
Question: After cooling, no crystals have formed in the flask. What went wrong?
Answer: The most common reason for the failure of crystallization is the use of too much solvent. To induce crystallization, you can try the following:
-
Scratching the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a seed for crystallization.
-
Reducing the solvent volume: Reheat the solution to evaporate some of the solvent, then allow it to cool again.
-
Prolonged cooling: Ensure the solution has been cooled in an ice bath for a sufficient amount of time.
Question: My product has "oiled out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. To resolve this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling process.
Question: The yield of my recrystallized product is very low. How can I improve it?
Answer: A low yield can result from several factors:
-
Using too much solvent: This is the most common cause, as a significant amount of the product will remain dissolved in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.
-
Premature crystallization: If the solution cools too quickly during hot filtration, product can be lost on the filter paper. Ensure the funnel and receiving flask are preheated.
-
Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.
-
Washing with too much cold solvent: While washing is necessary to remove impurities, using an excessive amount of cold solvent will dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.
Mandatory Visualizations
Experimental Workflow for Recrystallization
Caption: A general workflow for the recrystallization of this compound.
Antioxidant Mechanism of a Hindered Phenol
Caption: The mechanism of action for a hindered phenolic antioxidant like this compound.
References
- 1. chembk.com [chembk.com]
- 2. Terminal crystalline solid solutions, solubility enhancements and T–X phase diagram of salicylic acid – 4-hydroxybenzoic acid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C15H22O3 | CID 15007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 1421-49-4 [amp.chemicalbook.com]
Solubility issues of 3,5-Di-tert-butyl-4-hydroxybenzoic acid in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 3,5-Di-tert-butyl-4-hydroxybenzoic acid in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline solid that is practically insoluble in water.[1] Its solubility in organic solvents is influenced by the polarity of the solvent and the presence of bulky tert-butyl groups which create steric hindrance. It is known to be slightly soluble in methanol (B129727) and Dimethyl Sulfoxide (DMSO). Due to its hydrophobic nature, it is expected to have better solubility in less polar organic solvents compared to polar solvents.
Q2: Why is this compound poorly soluble in many common solvents?
A2: The limited solubility of this compound can be attributed to several factors:
-
Molecular Structure: The presence of two bulky tert-butyl groups ortho to the hydroxyl group creates significant steric hindrance, which can impede effective solvation by solvent molecules.
-
Crystalline Structure: As a solid, the energy required to break the crystal lattice of the compound must be overcome by the energy of solvation. A stable crystal lattice will result in lower solubility.
-
Polarity Mismatch: The principle of "like dissolves like" is crucial.[2] While the carboxylic acid and hydroxyl groups provide some polarity, the large nonpolar regions of the molecule, due to the benzene (B151609) ring and tert-butyl groups, dominate its character, making it more compatible with less polar organic solvents.
Q3: How does temperature affect the solubility of this compound?
A3: For most solid solutes, solubility in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the necessary energy to break the solute-solute and solvent-solvent interactions, facilitating the formation of solute-solvent interactions. For instance, it has been noted that this compound can be dissolved in hot methanol.[3]
Q4: Can pH be adjusted to improve the solubility of this compound in protic organic solvents?
A4: Yes, for protic solvents (like alcohols) that can support ionization, adjusting the pH can influence solubility. This compound is a carboxylic acid and will deprotonate to form a more soluble carboxylate salt in the presence of a base. The addition of a small amount of a suitable base can significantly increase its solubility in polar protic solvents.
Solubility Data
| Solvent | Qualitative Solubility | Notes |
| Water | Insoluble[1] | |
| Methanol | Slightly Soluble | Solubility increases with heating.[3] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | |
| Ethanol | Expected to be slightly soluble | Similar to methanol, heating may improve solubility. |
| Acetone | Expected to be soluble | A polar aprotic solvent that may effectively solvate the molecule. |
| Ethyl Acetate | Expected to be soluble | A solvent of intermediate polarity. |
| Toluene | Expected to have some solubility | A nonpolar aromatic solvent that can interact with the benzene ring. |
| Heptane/Hexane | Expected to have low solubility | Nonpolar aliphatic solvents may not be effective. |
Troubleshooting Guide for Solubility Issues
If you are encountering difficulties in dissolving this compound, please follow the systematic approach outlined below.
Caption: A logical workflow for troubleshooting solubility problems.
Experimental Protocols
Protocol for Determining Equilibrium Solubility
This protocol describes the shake-flask method, a common technique for determining the equilibrium solubility of a compound in a given solvent.
Caption: A step-by-step workflow for determining equilibrium solubility.
Detailed Methodology:
-
Materials and Reagents:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated pipettes
-
Validated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
-
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. This is typically 24 to 72 hours. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully separate the saturated solution from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the vial at a high speed to pellet the solid, then carefully pipette the supernatant.
-
Filtration: Use a syringe to draw the solution and pass it through a chemically compatible filter (e.g., PTFE for organic solvents) into a clean vial.
-
-
Accurately dilute a known volume of the clear supernatant with the appropriate solvent to a concentration that falls within the linear range of your analytical method.
-
Analyze the concentration of the diluted sample using a pre-calibrated and validated analytical method (e.g., HPLC-UV).
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
-
Data Analysis:
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Report the solubility as a mean value with the standard deviation.
-
The units of solubility should be clearly stated (e.g., mg/mL, g/100 mL, or mol/L).
-
References
Stability of 3,5-Di-tert-butyl-4-hydroxybenzoic acid under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of 3,5-Di-tert-butyl-4-hydroxybenzoic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by oxidative stress, photolytic conditions, high temperatures, and extreme pH environments. As a phenolic antioxidant, its hydroxyl group is susceptible to oxidation, which can be accelerated by light and heat.
Q2: What are the likely degradation products of this compound?
A2: Under oxidative and photolytic stress, this compound is predicted to degrade into several products. The primary degradation pathway involves the oxidation of the phenolic group, which can lead to the formation of 2,6-di-tert-butyl-p-benzoquinone. Decarboxylation may also occur, yielding 2,6-di-tert-butylphenol.[1]
Q3: How does the structure of this compound contribute to its antioxidant activity and stability?
A3: The antioxidant properties of this compound are largely due to the hydrogen-donating ability of its phenolic hydroxyl group. The presence of two bulky tert-butyl groups at the ortho positions (positions 3 and 5) sterically hinders the hydroxyl group. This steric hindrance enhances the stability of the resulting phenoxyl radical formed upon hydrogen donation, preventing it from initiating further radical chain reactions and thereby increasing its antioxidant potency.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with phenolic structures are often susceptible to photodegradation. It is recommended to protect solutions of this compound from light to prevent the formation of degradation products. Photolytic stress is considered a primary degradation pathway for this compound.[1]
Q5: What is the expected thermal stability of this compound?
A5: this compound is a derivative of butylated hydroxytoluene (BHT). BHT and its derivatives generally exhibit lower thermal stability compared to other synthetic phenolic antioxidants like tert-butylhydroquinone (B1681946) (TBHQ) and propyl gallate.[1] Therefore, prolonged exposure to high temperatures should be avoided during storage and in experimental protocols.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound due to improper storage or handling. | Prepare fresh solutions and store them protected from light and at a low temperature (2-8 °C). Ensure the purity of the initial material. |
| Loss of antioxidant activity in assays | The compound may have degraded due to exposure to oxidative conditions or high temperatures. | Prepare fresh stock solutions. Avoid using aged solutions. When performing assays at elevated temperatures, minimize the incubation time as much as possible. |
| Discoloration of the sample solution (e.g., turning yellow) | Oxidation of the phenolic group can lead to the formation of colored quinone-type structures. | Purge solutions with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Store solutions in amber vials to protect from light. |
| Inconsistent results in stability studies | Variability in experimental conditions such as temperature, pH, or light exposure. | Tightly control all experimental parameters. Use a calibrated oven, pH meter, and a validated light source for photostability studies. Analyze a control sample stored under ideal conditions in parallel. |
Stability Data Summary
Table 1: Estimated Degradation of this compound under Various Stress Conditions
| Stress Condition | Description | Expected Degradation (%) | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 80°C for 24h | < 10% | Minimal degradation expected |
| Alkaline Hydrolysis | 0.1 M NaOH at 80°C for 24h | 10 - 20% | Salt formation, potential for some degradation |
| Oxidative | 3% H₂O₂ at room temp for 24h | 20 - 40% | 2,6-Di-tert-butyl-p-benzoquinone, other oxidized species |
| Thermal | 105°C for 48h (solid state) | 5 - 15% | Decarboxylation and oxidation products |
| Photolytic | ICH Q1B conditions (solid state) | 15 - 30% | Oxidized and rearranged products |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
1. Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to obtain a stock solution of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the same solvent to a working concentration suitable for the analytical method (e.g., 100 µg/mL for HPLC-UV analysis).
2. Forced Degradation Studies
-
Acidic Condition: Mix the working solution with an equal volume of 0.1 M hydrochloric acid. Incubate the mixture at 80°C for 24 hours. Before analysis, neutralize the sample with an appropriate amount of 0.1 M sodium hydroxide.
-
Alkaline Condition: Mix the working solution with an equal volume of 0.1 M sodium hydroxide. Incubate the mixture at 80°C for 24 hours. Before analysis, neutralize the sample with an appropriate amount of 0.1 M hydrochloric acid.
-
Oxidative Condition: Treat the working solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a hot air oven maintained at 105°C for 48 hours. After the specified time, allow the sample to cool to room temperature and then prepare a solution at the working concentration.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light by wrapping the container in aluminum foil.
3. Analytical Method for Stability Assessment
A stability-indicating HPLC-UV method is recommended for the analysis of stressed samples.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% phosphoric acid) is a common choice for separating phenolic compounds from their degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 285 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Antioxidant mechanism of this compound.
Caption: General workflow for forced degradation studies.
References
Technical Support Center: Forced Degradation Studies of 3,5-Di-tert-butyl-4-hydroxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on 3,5-Di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH).
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
While specific forced degradation studies on this compound are not extensively available, its degradation pathways can be predicted based on the behavior of its parent compound, Butylated Hydroxytoluene (BHT), and the chemical reactivity of the substituted benzoic acid moiety.[1] The primary degradation is anticipated under oxidative and photolytic stress.[1] The interplay of the phenolic hydroxyl group, the carboxylic acid moiety, and the sterically hindering tert-butyl groups dictates its chemical behavior.[2]
Q2: What are the likely degradation products of this compound?
Based on the degradation of structurally related compounds, the key predicted degradation products include:
-
2,6-Di-tert-butyl-p-benzoquinone: Resulting from the oxidation of the phenolic group.[1]
-
2,6-Di-tert-butylphenol: A potential product formed through decarboxylation of the benzoic acid.[1]
Q3: Which analytical techniques are most suitable for analyzing the degradation products?
The most commonly employed techniques for the quantification of this compound and its degradation products are:
-
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base), the temperature, or the duration of exposure. It is recommended to aim for 5-20% degradation.[4] |
| The compound is highly stable under the tested conditions. | If no degradation is seen after exposing the substance to significant stress, the study for that condition can be terminated.[4] | |
| Excessive degradation (>50%) is observed. | Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of exposure. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column chemistry or mobile phase. | Use a C18 or similar reversed-phase column.[3] Optimize the mobile phase composition (e.g., acetonitrile/water or methanol (B129727)/water with a suitable buffer). |
| Sample matrix interference. | Employ a sample cleanup procedure such as Solid-Phase Extraction (SPE).[3] | |
| Difficulty in identifying degradation products. | Insufficient sensitivity of the detector. | Use a more sensitive detector like a mass spectrometer (MS). |
| Co-elution of degradation products with the parent compound or other impurities. | Optimize the chromatographic method to improve separation. This may involve changing the mobile phase gradient, flow rate, or column. |
Experimental Protocols
General Sample Preparation
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1] Aliquots of this stock solution will be used for the different stress conditions. A control sample, protected from light and stored at refrigerated conditions, should be analyzed alongside the stressed samples.[1]
Hydrolytic Degradation (Acidic and Basic)
-
Acidic Conditions: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid.[1]
-
Basic Conditions: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide.[1]
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2, 4, 8, 24 hours).[1]
-
Analysis: Neutralize the samples before analysis by HPLC or LC-MS to prevent damage to the column and instrument.[1]
Oxidative Degradation
-
Procedure: Treat the stock solution with a suitable oxidizing agent, such as 3-30% hydrogen peroxide.
-
Incubation: Store the solution at room temperature or a slightly elevated temperature for a specified period, protected from light.
-
Analysis: Analyze the sample directly or after appropriate dilution.
Thermal Degradation
-
Solid State: Place the powdered compound in a controlled temperature oven (e.g., 80-120°C).[1]
-
Solution State: Heat the stock solution at a controlled temperature.[1]
-
Analysis: Dissolve the solid samples in a suitable solvent before analysis.[1]
Photolytic Degradation
-
Procedure: Expose the stock solution and the solid compound to a light source that provides both UV and visible light, as specified in ICH guidelines.
-
Control: A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze the samples at appropriate time points.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation of Parent Compound | Number of Degradation Products | Peak Area of Major Degradant(s) |
| 0.1 M HCl | 24 | 80 | |||
| 0.1 M NaOH | 24 | 80 | |||
| 3% H₂O₂ | 24 | RT | |||
| Thermal (Solid) | 48 | 100 | |||
| Photolytic (Solution) | 48 | RT |
Table 2: Chromatographic Data for this compound and its Degradation Products
| Peak | Retention Time (min) | Relative Retention Time | Proposed Identity |
| Parent | 1.00 | This compound | |
| Degradant 1 | |||
| Degradant 2 | |||
| Degradant 3 |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Predicted degradation pathways of this compound.
References
Optimizing reaction conditions for 3,5-Di-tert-butyl-4-hydroxybenzoic acid esterification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of 3,5-Di-tert-butyl-4-hydroxybenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction yield consistently low?
Low yields in the esterification of this sterically hindered phenolic acid can stem from several factors. Due to the bulky tert-butyl groups flanking the hydroxyl group and adjacent to the carboxylic acid, this substrate presents unique challenges compared to simpler benzoic acids.
-
Inefficient Catalyst: Standard Fischer esterification conditions may be too mild. Consider using stronger acid catalysts or a basic catalyst depending on your chosen alcohol.
-
Suboptimal Reaction Conditions: The temperature and reaction time may not be sufficient to overcome the steric hindrance.
-
Water Content: The presence of water can reverse the esterification reaction. Ensure all reagents and glassware are dry.
-
Side Reactions: At higher temperatures, debutylation can occur, leading to undesired byproducts.
Q2: I am observing significant amounts of unreacted starting material. What should I do?
This is a common issue, often linked to the points mentioned above.
-
Increase Catalyst Loading: A higher concentration of the acid or base catalyst can help drive the reaction to completion.
-
Extend Reaction Time: Sterically hindered substrates often require longer reaction times. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Increase Temperature: Carefully increasing the reaction temperature can improve the reaction rate. However, be mindful of the potential for side reactions.[1][2]
-
Use a More Reactive Esterifying Agent: If reacting with an alcohol, consider converting the carboxylic acid to a more reactive intermediate like an acyl chloride first.
Q3: How can I minimize the formation of byproducts, such as those from debutylation?
Debutylation is a known side reaction, particularly under harsh acidic conditions and high temperatures.
-
Use a Milder Catalyst: A strongly acidic gel-type ion-exchange resin has been shown to be effective while minimizing debutylation.[1]
-
Optimize Temperature: Conduct the reaction at the lowest effective temperature. For C8-C20 alcohols, a range of 110-150°C is suggested, with 130-140°C being a preferred range to balance reaction rate and side product formation.[1][2]
-
Catalyst Choice: The use of certain catalysts like p-toluenesulfonic acid or sodium methoxide (B1231860) has been reported to give good yields, suggesting that careful selection is key.[3][4]
Q4: What is the best way to purify the final ester product?
Purification typically involves removing the catalyst, any unreacted starting materials, and byproducts.
-
Aqueous Workup: After evaporating the solvent, the solid residue can be washed with a saturated solution of sodium carbonate or sodium bicarbonate to remove unreacted carboxylic acid. This is followed by washing with distilled water until the product is neutral.[3]
-
Filtration and Drying: The purified solid product can then be collected by vacuum filtration and dried.[3]
-
Recrystallization: For higher purity, recrystallization from a suitable solvent system can be employed.
Frequently Asked Questions (FAQs)
Q1: What are the recommended catalysts for the esterification of this compound?
Commonly used and effective catalysts include p-toluenesulfonic acid, sodium methoxide, and strongly acidic gel-type ion-exchange resins.[1][3][4] The choice of catalyst may depend on the alcohol being used and the desired reaction conditions.
Q2: What solvents are suitable for this reaction?
For the synthesis of methyl esters, methanol (B129727) can serve as both a reactant and the solvent.[3] For longer-chain alcohols, the reaction can be run with an excess of the alcohol or in a suitable solvent like toluene (B28343).[3]
Q3: What are typical reaction temperatures and times?
For methanol esterification, temperatures in the range of 60-80°C with reflux for 8-14 hours are common.[3] For esterification with longer-chain alcohols (C8-C20), higher temperatures of 110-150°C are employed.[1][2]
Q4: Is it possible to use Fischer esterification directly with this acid?
While possible, direct Fischer esterification with alcohols can be slow and inefficient due to the steric hindrance of the 3,5-di-tert-butyl groups.[5] More forcing conditions or more reactive derivatives are often preferred for better yields.
Data Presentation
Table 1: Reaction Conditions for Methyl 3,5-Di-tert-butyl-4-hydroxybenzoate Synthesis [3]
| Parameter | Condition |
| Catalyst | p-Toluenesulfonic acid or Sodium Methoxide |
| Solvent/Reactant | Methanol |
| Molar Ratio (Acid:Methanol) | 1.0:2.0 to 1.0:15.0 |
| Temperature | 60-80 °C (Reflux) |
| Reaction Time | 8-14 hours |
| Reported Yield | 76.9% - 81.6% |
Table 2: Reaction Conditions for C8-C20 Alkyl Ester Synthesis [1][2]
| Parameter | Condition |
| Catalyst | Strongly acidic gel-type ion-exchange resin |
| Catalyst Loading | 5-20 wt% based on the acid |
| Reactant | C8-C20 Alcohol |
| Temperature | 110-150 °C (130-140 °C preferred) |
| Reaction Time | Not specified, monitor for completion |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3,5-Di-tert-butyl-4-hydroxybenzoate [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 mol), methanol (10.0 mol), and p-toluenesulfonic acid (0.1 mol).
-
Heating: Heat the mixture to reflux (approximately 65-70°C) with continuous stirring.
-
Reaction: Maintain the reflux for 10-12 hours. The progress of the reaction can be monitored by TLC.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Workup: To the resulting solid, add a saturated solution of sodium bicarbonate and stir. This will neutralize any remaining acid catalyst and dissolve any unreacted this compound.
-
Purification: Filter the solid product and wash it thoroughly with distilled water until the filtrate is neutral.
-
Drying: Dry the white solid product under vacuum at 60°C.
Protocol 2: Synthesis of Hexadecyl 3,5-Di-tert-butyl-4-hydroxybenzoate [1]
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 mol), 1-hexadecanol (B1195841) (1.1 mol), and a strongly acidic gel-type ion-exchange resin (10% by weight of the benzoic acid).
-
Heating: Heat the reaction mixture to 130-140°C with stirring.
-
Reaction: Maintain this temperature and monitor the reaction until completion. Water produced during the esterification can be removed by azeotropic distillation if a suitable solvent like toluene is used, or by applying a vacuum.
-
Catalyst Removal: Once the reaction is complete, cool the mixture and remove the ion-exchange resin by filtration.
-
Purification: The crude product can be purified by recrystallization or column chromatography to remove excess alcohol and any byproducts.
Visualizations
Caption: Experimental workflow for the esterification of this compound.
Caption: Troubleshooting decision tree for optimizing reaction conditions.
References
- 1. US4528395A - Process for esterifying this compound - Google Patents [patents.google.com]
- 2. EP0139919A1 - Process for esterifying 3,5-ditert-butyl-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 3. CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents [patents.google.com]
- 4. This compound | 1421-49-4 | Benchchem [benchchem.com]
- 5. Khan Academy [khanacademy.org]
Technical Support Center: HPLC Analysis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the HPLC analysis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem?
A1: Peak tailing is a phenomenon observed in chromatography where a peak is asymmetrical, with a trailing edge that is drawn out.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2] Peak tailing is problematic because it can reduce the resolution between adjacent peaks, lead to inaccurate peak integration and quantification, and decrease the overall sensitivity of the analysis.[3]
Q2: What are the most common causes of peak tailing for an acidic compound like this compound?
A2: For acidic compounds such as this compound, the primary causes of peak tailing include:
-
Secondary Interactions: Unwanted interactions between the analyte and active sites on the stationary phase, most commonly residual silanol (B1196071) groups on silica-based columns.[1]
-
Mobile Phase pH Mismatch: Operating at a mobile phase pH close to the pKa of the analyte can lead to mixed ionization states and peak distortion.[1][4] The predicted pKa for the carboxylic acid group of this compound is approximately 4.36.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in poor peak shape.[3][5]
-
Improper Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[6]
-
Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.[3]
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[7][8]
Q3: How do residual silanol groups on the column packing cause peak tailing?
A3: Silica-based reversed-phase columns (like C18) have residual silanol groups (Si-OH) on their surface that are not covered by the bonded phase.[9] These silanol groups are acidic and can become ionized (Si-O-) at mobile phase pH values typically above 3-4.[10][11] this compound is a weak acid. Its carboxyl group can interact with these ionized silanol groups through secondary polar interactions.[10] This secondary retention mechanism holds some analyte molecules longer than others, resulting in a tailed peak.[9][11]
Q4: Can my sample preparation contribute to peak tailing?
A4: Yes, improper sample preparation is a frequent cause of peak tailing.[3] Key factors to consider are:
-
Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile (B52724) when the mobile phase is 50% acetonitrile), it can lead to peak distortion. It is always best to dissolve the sample in the mobile phase itself.[6]
-
Sample Concentration: Overloading the column with a highly concentrated sample can lead to peak tailing. Diluting the sample can often resolve this issue.[5][8]
-
Sample Cleanliness: Particulates or strongly retained impurities in the sample can contaminate the column and cause peak shape issues. Filtering the sample through a 0.45 µm filter is recommended.[6]
Troubleshooting Guide
Issue: Asymmetrical peak shape (tailing) observed for this compound.
Below is a step-by-step guide to diagnose and resolve peak tailing.
Step 1: Evaluate the Mobile Phase pH
The pH of the mobile phase is a critical factor for ionizable compounds like this compound.[12][13]
-
Diagnosis: Is the mobile phase pH close to the pKa of the analyte (around 4.36)? Operating near the pKa can lead to the co-existence of both ionized and non-ionized forms, causing peak distortion.[4]
-
Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of the carboxylic acid. For this compound, a mobile phase pH of 2.5 to 3.0 is recommended to ensure the analyte is fully protonated and in a single form.[10] Use a suitable buffer (e.g., phosphate (B84403) or formate) to maintain a stable pH.[2][8]
Step 2: Check for Column Overload
-
Diagnosis: Does the peak shape improve upon diluting the sample?
-
Solution: Prepare a series of sample dilutions (e.g., 1:10, 1:100) and inject them. If the tailing factor improves with dilution, the original sample concentration was too high.[5] Determine the optimal concentration range for your analysis.
Step 3: Assess the Sample Solvent
-
Diagnosis: Is the sample dissolved in a solvent stronger than the mobile phase?
-
Solution: If possible, dissolve the sample in the initial mobile phase composition. If a stronger solvent is required for solubility, inject the smallest possible volume.[6]
Step 4: Consider Secondary Interactions with the Column
-
Diagnosis: If adjusting the pH and sample concentration does not resolve the issue, secondary interactions with the stationary phase are likely.[2]
-
Solutions:
-
Use an End-Capped Column: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer accessible silanol groups, which reduces the potential for secondary interactions.[2][10]
-
Add a Competing Agent: In some cases, adding a small amount of a competing agent like triethylamine (B128534) (TEA) to the mobile phase can mask the active silanol sites, though this is less common with modern columns and can affect MS compatibility.[9]
-
Lower the Temperature: Reducing the column temperature can sometimes lessen the activity of silanol groups.
-
Step 5: Inspect the HPLC System and Column Health
-
Diagnosis: Are all peaks in the chromatogram tailing, or just the analyte of interest? If all peaks are tailing, the issue may be with the system.[8]
-
Solutions:
-
Check for Extra-Column Volume: Ensure that the tubing between the injector, column, and detector is as short and narrow in diameter as possible to minimize dead volume.[5][7]
-
Column Contamination/Void: If the column is old or has been used with complex samples, it may be contaminated or have a void at the inlet.[10] Try flushing the column with a strong solvent.[6] If this doesn't work, reversing the column (if the manufacturer allows) and flushing may help remove a blockage at the inlet frit.[10] If a void is suspected, the column may need to be replaced.[10]
-
Data Presentation
Table 1: Effect of Mobile Phase pH on Tailing Factor and Retention Time of this compound
| Mobile Phase pH | Buffer (10 mM) | Tailing Factor (Tf) | Retention Time (min) | Peak Shape |
| 2.5 | Formate | 1.1 | 8.5 | Symmetrical |
| 3.0 | Formate | 1.2 | 8.2 | Minor Tailing |
| 4.0 | Acetate | 1.8 | 7.1 | Significant Tailing |
| 4.5 | Acetate | 2.5 | 6.5 | Severe Tailing |
| 5.0 | Acetate | 2.2 | 5.8 | Severe Tailing |
| 6.0 | Phosphate | 1.9 | 4.3 | Significant Tailing |
Note: Data is representative and for illustrative purposes.
Table 2: Effect of Sample Concentration on Tailing Factor
| Sample Concentration (µg/mL) | Injection Volume (µL) | Tailing Factor (Tf) |
| 100 | 10 | 2.1 |
| 50 | 10 | 1.7 |
| 10 | 10 | 1.2 |
| 1 | 10 | 1.0 |
Note: Data is representative and for illustrative purposes, assuming a mobile phase pH of 4.0.
Experimental Protocols
Protocol 1: HPLC Method for this compound
This protocol provides a starting point for the analysis.
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (end-capped).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 60% A to 20% A over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 10 µg/mL. Filter through a 0.45 µm syringe filter.
Mandatory Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Secondary interaction causing peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. benchchem.com [benchchem.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromtech.com [chromtech.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. moravek.com [moravek.com]
Technical Support Center: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily via the Kolbe-Schmitt reaction of 2,6-di-tert-butylphenol (B90309).
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | - Ensure complete formation of the sodium phenoxide salt before introducing carbon dioxide. This can be verified by the cessation of methanol (B129727) distillation. - Increase reaction time under carbon dioxide pressure. - Ensure adequate pressure of carbon dioxide is maintained throughout the reaction. | Increased conversion of the starting material and higher yield of the desired product. |
| Suboptimal Reaction Temperature | - For the Kolbe-Schmitt reaction, maintain the temperature at the recommended level (typically around 200°C) during the carboxylation step.[1] | Optimized reaction rate and minimized side reactions, leading to a higher yield. |
| Presence of Moisture | - Use anhydrous solvents and reagents. Ensure the reaction apparatus is thoroughly dried before use. | Prevention of side reactions, such as the hydrolysis of intermediates, which can reduce the yield. |
| Inefficient Purification | - Optimize the pH during the precipitation of the product. A pH of around 3.8 is often cited for effective precipitation.[1] - Ensure thorough washing of the precipitated product to remove soluble impurities. | Improved recovery of the pure product during the work-up. |
Issue 2: Presence of Impurities in the Final Product
| Observed Impurity | Identification Method | Troubleshooting and Removal |
| Unreacted 2,6-di-tert-butylphenol | GC-MS, HPLC, TLC | - Optimize reaction conditions: Drive the reaction to completion by ensuring an adequate excess of carbon dioxide and sufficient reaction time. - Purification: Recrystallization from a suitable solvent such as isopropanol (B130326) can effectively remove this less polar impurity.[2] |
| Isomeric Impurity: 2-hydroxy-3,5-di-tert-butylbenzoic acid (ortho-isomer) | HPLC, GC-MS | - Control reaction conditions: The formation of the para-isomer is generally favored in the Kolbe-Schmitt reaction. Ensure proper temperature control as regioselectivity can be temperature-dependent.[3] - Purification: Fractional crystallization may be effective in separating the isomers. |
| Starting Material Impurities: 2,4-di-tert-butylphenol (B135424) and 2,4,6-tri-tert-butylphenol | GC-MS, HPLC | - Use high-purity starting material: Source 2,6-di-tert-butylphenol with a low content of these isomers. - Purification: These impurities can be challenging to remove from the final product. Recrystallization may offer some purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent industrial and laboratory method is the Kolbe-Schmitt reaction.[4] This process involves the carboxylation of 2,6-di-tert-butylphenol using carbon dioxide under pressure in the presence of a base, typically a sodium alkoxide like sodium methoxide (B1231860).[1]
Q2: What are the typical yields for the synthesis of this compound?
A2: Reported yields for the Kolbe-Schmitt synthesis are generally high, often in the range of 90-93%.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material, 2,6-di-tert-butylphenol.
Q4: What is the best way to purify the crude product?
A4: The initial purification involves precipitation of the product from the aqueous phase by acidification, followed by filtration and washing with water.[1] For higher purity, recrystallization from a solvent like isopropanol is recommended.[2]
Experimental Protocols
Synthesis of this compound via Kolbe-Schmitt Reaction
This protocol is a generalized procedure based on common laboratory practices.
Materials:
-
2,6-di-tert-butylphenol
-
Sodium methoxide solution (e.g., 28% in methanol)
-
Carbon dioxide (high purity)
-
Sulfuric acid (e.g., 73% aqueous solution)
-
Methanol (anhydrous)
-
Water (deionized)
-
Nitrogen gas
Procedure:
-
Formation of Sodium Phenoxide: In a suitable pressure reactor equipped with a stirrer, thermometer, and a distillation setup, charge 2,6-di-tert-butylphenol and a solution of sodium methoxide in methanol.
-
Heat the mixture under a nitrogen atmosphere to approximately 180°C while distilling off the methanol. Continue heating until methanol is no longer evolved, indicating the formation of the sodium salt of 2,6-di-tert-butylphenol.
-
Carboxylation: Cool the reactor slightly, then introduce carbon dioxide gas to the desired pressure (e.g., 6 kgf/cm²). Heat the mixture to around 200°C and maintain with vigorous stirring for several hours.
-
Work-up and Precipitation: After the reaction is complete, cool the reactor to about 90°C and cautiously add water. Separate the aqueous phase.
-
Acidify the aqueous phase to a pH of approximately 3.8 with a sulfuric acid solution to precipitate the crude this compound.
-
Purification: Filter the precipitated solid, wash it thoroughly with water, and dry it to obtain the final product. For higher purity, the product can be recrystallized from a suitable solvent like isopropanol.
Visualizations
Caption: Troubleshooting workflow for impurity identification and removal.
Caption: General workflow for the synthesis of this compound.
References
Technical Support Center: Kolbe-Schmitt Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Kolbe-Schmitt synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the Kolbe-Schmitt synthesis of this compound?
The synthesis involves the carboxylation of 2,6-Di-tert-butylphenol (B90309). The phenol (B47542) is first deprotonated with a strong base to form the phenoxide, which then undergoes electrophilic attack by carbon dioxide. Subsequent acidification yields the final product.[1][2]
Q2: What are the most common side reactions observed in this synthesis?
The primary side reactions include:
-
Decarboxylation: The product can lose CO2, reverting to the starting material, particularly at higher temperatures.[3][4]
-
Formation of Isomers: Although the starting material is symmetrical, incomplete alkylation of the parent phenol can lead to isomeric starting materials and consequently isomeric products.
-
Oxidative Coupling: In the presence of oxygen, the phenoxide intermediate can undergo oxidative coupling to form biphenyl (B1667301) derivatives.[5]
-
Formation of Diaryl Ethers: At high temperatures, the phenoxide can react with another phenol molecule to form a diaryl ether.
Q3: How does the choice of alkali metal base affect the reaction?
The choice of the alkali metal hydroxide (B78521) is critical for controlling the regioselectivity of the carboxylation. While sodium hydroxide favors ortho-carboxylation, for the symmetrical 2,6-di-tert-butylphenol, the primary concern is ensuring complete phenoxide formation.[4] The use of potassium hydroxide can sometimes favor the formation of the para-isomer in other phenol systems.[6][7]
Q4: Why are anhydrous conditions crucial for this reaction?
The presence of water can significantly decrease the yield.[1][8] Moisture can react with the highly reactive phenoxide intermediate and can also promote the decarboxylation of the product back to the starting phenol, especially at elevated temperatures.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Incomplete formation of the phenoxide. 2. Presence of water in reagents or glassware.[1][8] 3. Insufficient carbon dioxide pressure. 4. Reaction temperature is too low or too high.[9] | 1. Use a strong, anhydrous base (e.g., sodium methoxide) and ensure complete reaction to form the phenoxide. 2. Thoroughly dry all glassware and reagents before use.[1] 3. Ensure the reaction vessel is properly sealed and pressurized to the recommended level (e.g., 6 kgf/cm²).[10] 4. Optimize the reaction temperature. A typical range is 180-200°C.[10] |
| Formation of Significant Byproducts | 1. Unreacted Starting Material: Incomplete carboxylation. 2. Oxidative Coupling Products: Presence of oxygen in the reaction vessel.[5] 3. Decarboxylation Product (2,6-Di-tert-butylphenol): Reaction temperature is too high.[3][4] | 1. Increase reaction time or CO2 pressure. Ensure efficient stirring. 2. Purge the reaction vessel with an inert gas (e.g., nitrogen) before introducing carbon dioxide. 3. Lower the reaction temperature and monitor for product stability. |
| Product is Difficult to Purify | 1. Presence of unreacted starting material. 2. Formation of closely related side products. | 1. After acidification, the product can be precipitated from the aqueous phase. The unreacted phenol will remain in the organic phase.[10] 2. Recrystallization from a suitable solvent system can be employed. Monitor purity using techniques like HPLC or TLC. |
| Dark Coloration of the Product | 1. Oxidation of phenolic compounds. 2. Impurities in the starting material. | 1. Conduct the reaction under an inert atmosphere. 2. Use highly purified 2,6-Di-tert-butylphenol. Impurities such as 2,4-di-tert-butylphenol (B135424) or 2,4,6-tri-tert-butylphenol (B181104) can arise from the synthesis of the starting material.[11] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a patented industrial synthesis.[10]
-
Phenoxide Formation: In a suitable stainless-steel reactor equipped with a stirrer, thermometer, and pressure gauge, charge 2,6-Di-tert-butylphenol (DTBP) and a solution of sodium methoxide (B1231860) in methanol (B129727).
-
Heat the mixture to approximately 180°C under a nitrogen atmosphere for 2 hours to facilitate the formation of the sodium salt of DTBP. During this time, methanol is distilled off.
-
Carboxylation: After the formation of the phenoxide slurry, increase the temperature to 200°C.
-
Replace the nitrogen atmosphere with carbon dioxide and pressurize the reactor to 6 kgf/cm² (approximately 5.9 atm).
-
Maintain the reaction at this temperature and pressure with vigorous stirring for 2 hours.
-
Work-up and Isolation: Cool the reaction mixture to 90°C and add water.
-
Separate the aqueous and organic phases at 85°C.
-
To the aqueous phase, add 73% aqueous sulfuric acid to adjust the pH to 3.8, which will precipitate the this compound.
-
Filter the precipitated crystals, wash with water, and dry to obtain the final product.
Yields of over 90% have been reported using this method.[10]
Data Presentation
Table 1: Influence of Reaction Parameters on Yield
| Parameter | Condition | Effect on Yield of this compound | Reference(s) |
| Temperature | 180-200°C | Optimal range for carboxylation. | [10] |
| >200°C | Increased risk of decarboxylation. | [3][4] | |
| Pressure (CO2) | ~6 kgf/cm² | Effective for high yield. | [10] |
| Low Pressure | Incomplete carboxylation, lower yield. | ||
| Base | Sodium Methoxide | Effective for phenoxide formation. | [10] |
| Solvent | Methanol (for phenoxide formation) | Distilled off before carboxylation. | [10] |
| Water Content | Anhydrous | Crucial for high yield. | [1][4][8] |
Visualizations
Caption: Main reaction and side reaction pathways in the Kolbe-Schmitt synthesis.
Caption: Troubleshooting workflow for addressing low reaction yield.
References
- 1. jk-sci.com [jk-sci.com]
- 2. byjus.com [byjus.com]
- 3. This compound | 1421-49-4 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates: carboxylation of 2,4-di-t-butylphenol and identification and reduction of the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl in the synthesis of 3,5-di-t-butylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. future4200.com [future4200.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. US5091594A - Process for the production of 2,6-di-tert-butylphenol - Google Patents [patents.google.com]
Technical Support Center: Ensuring the Stability of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid Solutions
For researchers, scientists, and drug development professionals utilizing 3,5-Di-tert-butyl-4-hydroxybenzoic acid (DTBHB), maintaining the stability of its solutions is paramount for reliable and reproducible experimental outcomes. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of DTBHB solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has developed a yellow or brownish tint. What is the cause and is the solution still usable?
A1: The discoloration of your DTBHB solution is a common indicator of degradation, primarily through oxidation. Phenolic compounds like DTBHB are susceptible to oxidation when exposed to air (oxygen), light, and trace metal impurities, which can catalyze the process. This oxidation leads to the formation of colored species, such as quinones.
Whether the solution is still usable depends on the extent of degradation and the sensitivity of your application. For highly sensitive assays, it is recommended to prepare a fresh solution. For less critical applications, you may be able to use the solution, but it is advisable to first quantify the remaining active compound using a suitable analytical method like HPLC-UV.
Q2: What are the primary factors that affect the stability of DTBHB solutions?
A2: The stability of DTBHB solutions is influenced by several factors:
-
Oxygen: Exposure to atmospheric oxygen is a primary driver of oxidative degradation.
-
Light: UV and visible light can promote photodegradation, especially in the presence of photosensitizers.[1]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
pH: The pH of the solution can significantly impact the stability of DTBHB. Acidic conditions (pH 3-5) are generally more favorable for the stability of phenolic compounds.
-
Solvent: The choice of solvent can affect solubility, the rate of degradation, and interactions with other components.
-
Presence of Metal Ions: Trace metal ions (e.g., iron, copper) can catalyze oxidative degradation.
Q3: What is the recommended solvent for preparing DTBHB solutions?
A3: this compound is sparingly soluble in water but shows better solubility in organic solvents.[2] Methanol and ethanol (B145695) are commonly used solvents.[1][3] For applications requiring a less volatile or toxic solvent, co-solvent systems, such as ethanol/water or propylene (B89431) glycol/ethanol, can be employed. The choice of solvent should be guided by the specific requirements of your experiment, including desired concentration and compatibility with other reagents.
Q4: How should I store my DTBHB solutions to maximize their shelf-life?
A4: To maximize the shelf-life of your DTBHB solutions, adhere to the following storage recommendations:
-
Protect from Light: Store solutions in amber glass vials or wrap clear vials in aluminum foil.
-
Inert Atmosphere: For long-term storage, purge the headspace of the vial with an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Refrigeration: Store solutions at refrigerated temperatures (2-8 °C). For very long-term storage, freezing (-20 °C or lower) may be an option, but ensure the solvent system is suitable for freezing and that the compound does not precipitate upon thawing.
-
Control pH: If applicable to your solvent system, maintain a slightly acidic pH (around 3-5).
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation in the solution upon storage, especially at low temperatures. | - The concentration of DTBHB exceeds its solubility in the chosen solvent at that temperature.- Change in solvent composition due to evaporation. | - Gently warm the solution and sonicate to redissolve the precipitate.- If precipitation persists, consider diluting the solution or using a co-solvent to increase solubility.- Ensure vials are tightly sealed to prevent solvent evaporation. |
| Loss of potency or reduced antioxidant activity in the assay. | - Degradation of DTBHB due to oxidation or photodegradation. | - Prepare fresh solutions more frequently.- Implement the recommended storage conditions (protection from light, inert atmosphere, refrigeration).- Consider adding a stabilizer to the solution (see below).- Verify the concentration of the solution using a validated analytical method (e.g., HPLC-UV). |
| Inconsistent results between experiments using the same stock solution. | - Inhomogeneous solution due to partial precipitation or degradation.- Contamination of the stock solution. | - Ensure the solution is completely dissolved and homogenous before each use by vortexing or brief sonication.- Use fresh, high-purity solvents and sterile techniques when preparing solutions to avoid contamination.- Aliquot the stock solution into smaller, single-use vials to minimize repeated opening and exposure of the main stock. |
Data on Solution Stability (Illustrative)
The following tables provide illustrative data on the stability of this compound solutions under various conditions. This data is intended to demonstrate expected trends and should be confirmed by internal stability studies.
Table 1: Effect of Solvent and Temperature on DTBHB Stability (% Remaining after 30 days)
| Solvent | Storage at 4°C (Protected from Light) | Storage at 25°C (Protected from Light) |
| Methanol | 98% | 92% |
| Ethanol | 97% | 90% |
| 50:50 Ethanol:Water | 95% | 85% |
| Propylene Glycol | 99% | 95% |
Table 2: Effect of pH and Light Exposure on DTBHB Stability in 50:50 Ethanol:Water at 25°C (% Remaining after 15 days)
| pH | Protected from Light | Exposed to Ambient Light |
| 3.0 | 96% | 88% |
| 5.0 | 94% | 85% |
| 7.0 | 88% | 75% |
| 9.0 | 75% | 60% |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a DTBHB stock solution with enhanced stability for general laboratory use.
Materials:
-
This compound (high purity)
-
Ethanol (anhydrous, analytical grade)
-
Propylene glycol (USP grade)
-
Ascorbic acid (optional, as a co-antioxidant)
-
EDTA (disodium salt, optional, as a chelating agent)
-
Amber glass vials with Teflon-lined caps
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Solvent Preparation: Prepare a co-solvent mixture of 70% Ethanol and 30% Propylene Glycol (v/v).
-
(Optional) Addition of Stabilizers: To the co-solvent, add ascorbic acid to a final concentration of 0.01% (w/v) and/or EDTA to a final concentration of 0.01% (w/v). Stir until dissolved. The addition of ascorbic acid and EDTA can help prevent the degradation of phenolic acids.
-
Dissolving DTBHB: Weigh the desired amount of DTBHB and add it to the solvent mixture to achieve the target concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex and/or sonicate the mixture until the DTBHB is completely dissolved.
-
Inert Gas Purging: Purge the solution and the headspace of the vial with a gentle stream of inert gas for 1-2 minutes to displace oxygen.
-
Storage: Tightly cap the vial and store at 2-8°C, protected from light.
Protocol 2: Accelerated Stability Study of a DTBHB Solution
This protocol outlines a forced degradation study to rapidly assess the stability of a DTBHB solution under elevated temperature and light stress.
Materials:
-
Prepared DTBHB solution (from Protocol 1 or other)
-
Clear and amber glass vials
-
Stability chamber or oven set to 40°C
-
Photostability chamber with a controlled light source (ICH Q1B guidelines)
-
HPLC-UV system with a validated method for DTBHB quantification
Procedure:
-
Sample Preparation: Aliquot the DTBHB solution into several clear and amber vials.
-
Initial Analysis (T=0): Analyze three vials to determine the initial concentration of DTBHB.
-
Thermal Stress: Place a set of amber vials in a stability chamber at 40°C.
-
Photostability Stress: Place a set of clear vials and a set of foil-wrapped (dark control) amber vials in a photostability chamber.
-
Time Points: Withdraw vials from each condition at specified time points (e.g., 0, 3, 7, 14, and 30 days for thermal stress; and after a defined light exposure for photostability).
-
Analysis: At each time point, analyze the samples in triplicate to determine the concentration of DTBHB.
-
Data Evaluation: Calculate the percentage of DTBHB remaining at each time point relative to the initial concentration. Plot the degradation profile to determine the degradation kinetics.
Visualizations
Caption: Oxidative degradation pathway of DTBHB.
Caption: Workflow for a DTBHB solution stability study.
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid and Butylated Hydroxytoluene (BHT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activities of 3,5-Di-tert-butyl-4-hydroxybenzoic acid and the widely used synthetic antioxidant, Butylated Hydroxytoluene (BHT). While BHT is a well-established antioxidant with extensive documentation of its efficacy, direct quantitative comparative studies on this compound are less prevalent in publicly available literature. This guide synthesizes the available experimental data for BHT and provides a qualitative assessment of this compound's antioxidant potential based on its structural characteristics and its role as a primary metabolite of BHT.
Executive Summary
Both this compound and BHT are phenolic compounds recognized for their antioxidant properties.[1][2] Their ability to scavenge free radicals is attributed to the hydrogen-donating capacity of their phenolic hydroxyl group. The presence of bulky tert-butyl groups at the ortho positions to the hydroxyl group in both molecules enhances their antioxidant activity by stabilizing the resulting phenoxyl radical. While quantitative data from standardized antioxidant assays for this compound is limited, its structural similarity to BHT and its identity as a metabolite suggest potent antioxidant capabilities.[1] This guide presents available quantitative data for BHT and detailed experimental protocols for key antioxidant assays to facilitate further comparative research.
Quantitative Comparison of Antioxidant Activity
| Antioxidant Assay | Butylated Hydroxytoluene (BHT) | Reference Compound |
| DPPH Radical Scavenging Activity (IC50) | 202.35 µg/mL | Butylated Hydroxyanisole (BHA): 112.05 µg/mL[3] |
| 8.5 µM (Chemiluminescence Assay) | -[4] | |
| ABTS Radical Cation Scavenging Activity (TEAC) | 1.29 ± 0.04 | -[5] |
Note: IC50 (Inhibitory Concentration 50) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of the standard, Trolox.
Mechanism of Antioxidant Action: Free Radical Scavenging
The primary mechanism by which phenolic antioxidants like this compound and BHT exert their effect is through the donation of a hydrogen atom from their phenolic hydroxyl group to a free radical. This process neutralizes the highly reactive free radical, terminating the oxidative chain reaction. The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring and the steric hindrance provided by the two bulky tert-butyl groups.
Antioxidant free radical scavenging mechanism.
Experimental Protocols
Detailed methodologies for three widely used in vitro antioxidant assays are provided below to enable researchers to conduct comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow.
-
Reagents and Materials:
-
DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)
-
Test compounds (this compound, BHT)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
Methanol or ethanol (B145695)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
-
-
Procedure:
-
Prepare stock solutions of the test compounds and the standard antioxidant in a suitable solvent (e.g., methanol).
-
Prepare a fresh working solution of DPPH.
-
In a 96-well plate, add a specific volume of the DPPH solution to various concentrations of the test compounds and standards. A blank containing only the solvent and a control containing the solvent and DPPH solution should be included.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
-
Reagents and Materials:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate (e.g., 2.45 mM)
-
Test compounds
-
Standard antioxidant (e.g., Trolox)
-
Ethanol or phosphate-buffered saline (PBS)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing ABTS solution with potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions of the test compounds and the standard antioxidant.
-
Add a small volume of the test compound or standard to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the decrease in absorbance at 734 nm.
-
The scavenging activity is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.
-
Reagents and Materials:
-
FRAP reagent: containing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM). The components are mixed in a 10:1:1 (v/v/v) ratio.
-
Test compounds
-
Standard (e.g., FeSO₄·7H₂O)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
-
-
Procedure:
-
Prepare the FRAP reagent fresh.
-
Prepare stock solutions of the test compounds and a series of standard solutions.
-
Add the FRAP reagent to the test compounds and standards.
-
Incubate the mixture for a specific time (e.g., 30 minutes) at 37°C.
-
Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.
-
The antioxidant capacity is determined by comparing the change in absorbance of the test samples with that of the standard.
-
A generalized workflow for antioxidant capacity assays.
Conclusion
While BHT is a well-characterized synthetic antioxidant with readily available quantitative data on its efficacy, there is a notable lack of direct comparative studies for this compound in the scientific literature. Based on its chemical structure, which is analogous to BHT, and its role as a major metabolite, this compound is expected to exhibit significant antioxidant activity.[1] The experimental protocols provided in this guide offer a standardized framework for conducting direct comparative antioxidant assays. Such studies would be invaluable to the scientific community, particularly for researchers in drug development and food science, to fully elucidate the relative antioxidant potential of these two important phenolic compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. hmdb.ca [hmdb.ca]
- 3. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid and Other Phenolic Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant efficacy of 3,5-Di-tert-butyl-4-hydroxybenzoic acid against other common phenolic antioxidants. The information is curated to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications. The comparison is based on available experimental data from established in vitro antioxidant assays.
Executive Summary
Phenolic compounds are a cornerstone of antioxidant research due to their ability to scavenge free radicals and mitigate oxidative stress. This compound, a derivative of the widely used synthetic antioxidant Butylated Hydroxytoluene (BHT), is of particular interest due to its structural features. The two bulky tert-butyl groups flanking the hydroxyl group are thought to enhance the stability of the resulting phenoxy radical, a key factor in antioxidant activity. While direct comparative data for this compound is limited in publicly available literature, its structural similarity to BHT and the antioxidant performance of its derivatives suggest a potent antioxidant capacity. This guide synthesizes the available quantitative data for a range of phenolic antioxidants to provide a clear comparative framework.
Comparative Antioxidant Activity
The antioxidant capacity of phenolic compounds is commonly evaluated using various assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The most common assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial free radicals; a lower IC50 value indicates higher antioxidant activity.
Table 1: DPPH Radical Scavenging Activity (IC50) of Various Phenolic Antioxidants
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | Data not available | Ascorbic Acid | ~25[1] |
| Butylated Hydroxytoluene (BHT) | ~105[1] | Gallic Acid | ~5[2] |
| 3,5-Dihydroxybenzoic acid | < 10[2] | Quercetin | ~10[2] |
| 3,4-Dihydroxybenzoic acid | ~15[2] | Caffeic Acid | ~12[2] |
| Vanillic Acid | ~30[2] | Trolox | ~45[1] |
Note: A derivative of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, demonstrated 84.64% scavenging at 100 µM, which was superior to BHT's 55.17% at the same concentration, suggesting the parent compound's potential.[1]
Table 2: ABTS Radical Cation Scavenging Activity (IC50) of Various Phenolic Antioxidants
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | Data not available | Ascorbic Acid | ~15 |
| Butylated Hydroxytoluene (BHT) | Data not available | Gallic Acid | ~3[2] |
| 3,5-Dihydroxybenzoic acid | < 10[2] | Quercetin | ~5[2] |
| 3,4-Dihydroxybenzoic acid | ~10[2] | Caffeic Acid | ~8[2] |
| Vanillic Acid | ~20[2] | Trolox | ~30 |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Various Phenolic Antioxidants
| Compound | FRAP Value (µmol Fe(II)/g) | Reference Compound | FRAP Value (µmol Fe(II)/g) |
| This compound | Data not available | Ascorbic Acid | High |
| Butylated Hydroxytoluene (BHT) | Data not available | Gallic Acid | Very High |
| Quercetin | Very High | Caffeic Acid | High |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results in antioxidant assays.
DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1]
Procedure:
-
A 0.1 mM solution of DPPH in methanol (B129727) is prepared and stored in the dark at 4°C.
-
Stock solutions of the test compounds and a standard antioxidant (e.g., Trolox, ascorbic acid) are prepared in methanol.
-
In a 96-well plate or test tubes, various concentrations of the sample or standard solution are added.
-
The DPPH solution is added to each well or tube.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the test sample.[1]
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.[1]
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), leading to a decrease in absorbance.[1]
Procedure:
-
The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio. The mixture is left to stand in the dark at room temperature for 12-16 hours.
-
Before use, the ABTS•+ solution is diluted with ethanol (B145695) or a phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
A small volume of the sample or standard solution at various concentrations is added to the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The scavenging activity is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), which has an intense blue color, in an acidic medium.[1]
Procedure:
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
A small volume of the sample or standard solution (e.g., FeSO₄·7H₂O) is added to the FRAP reagent.
-
The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).
-
The absorbance is measured at 593 nm.
-
The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents or in µmol Fe(II) per gram of sample.[1]
Visualizations
Antioxidant Signaling Pathway of Phenolic Compounds```dot
// Nodes ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phenolic_Compound [label="Phenolic Antioxidant\n(e.g., this compound)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Keap1 [label="Keap1", fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2 [label="Nrf2", fillcolor="#FBBC05", fontcolor="#202124"]; ARE [label="Antioxidant Response\nElement (ARE)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Enzymes [label="Antioxidant Enzymes\n(e.g., HO-1, SOD, CAT)", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Protection [label="Cellular Protection &\nReduced Oxidative Stress", shape=septagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges ROS -> Keap1 [label="Oxidative Stress"]; Phenolic_Compound -> ROS [label="Direct Scavenging", color="#EA4335"]; Phenolic_Compound -> Keap1 [label="Inactivation", color="#EA4335"]; Keap1 -> Nrf2 [label="Ubiquitination &\nDegradation", style=dashed, color="#EA4335"]; Nrf2 -> ARE [label="Translocation\nto Nucleus"]; ARE -> Antioxidant_Enzymes [label="Gene Transcription"]; Antioxidant_Enzymes -> ROS [label="Neutralization", color="#34A853"]; Antioxidant_Enzymes -> Cellular_Protection; }
Caption: Workflow for antioxidant assay comparison.
Conclusion
Based on its chemical structure, this compound is predicted to be a potent antioxidant. The steric hindrance provided by the two tert-butyl groups likely enhances the stability of the phenoxy radical formed upon scavenging a free radical. While direct comparative experimental data for the pure compound remains scarce, the superior performance of its derivatives compared to BHT supports its potential efficacy. The provided data on other phenolic antioxidants offers a valuable benchmark for researchers. Further studies are warranted to quantify the antioxidant activity of this compound using standardized assays to fully elucidate its potential in various applications, including pharmaceuticals and material science.
References
A Comparative Guide to the Antioxidant Potential of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid and Gallic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant potential of two phenolic compounds: 3,5-Di-tert-butyl-4-hydroxybenzoic acid and gallic acid. While both molecules exhibit antioxidant properties, their structural differences influence their efficacy and mechanisms of action. This document synthesizes available experimental data, outlines detailed experimental protocols for common antioxidant assays, and visualizes the known signaling pathways involved in their antioxidant activity.
Executive Summary
Gallic acid, a naturally occurring polyphenol found in numerous plants, is a well-established and potent antioxidant.[1] In contrast, this compound is a synthetic phenolic antioxidant, a metabolite of Butylated Hydroxytoluene (BHT), known for its radical-scavenging capabilities. The core difference lies in their structure: gallic acid possesses three hydroxyl groups on the benzene (B151609) ring, while this compound has one hydroxyl group sterically hindered by two bulky tert-butyl groups. This structural variance significantly impacts their antioxidant activity.
Direct comparative studies providing quantitative antioxidant data for both compounds under the same experimental conditions are limited. However, based on available literature for each compound, gallic acid generally demonstrates superior antioxidant activity in various in vitro assays.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the available quantitative data for the antioxidant activity of gallic acid. Due to a lack of direct comparative studies, data for this compound is not available in a comparable format. The data for gallic acid has been compiled from various sources and may show variability due to different experimental conditions.
| Antioxidant Assay | Gallic Acid Performance Metrics | Reference Compound |
| DPPH Radical Scavenging Activity (IC50) | 2.42 - 30.53 µM[2] | Not Applicable |
| ABTS Radical Cation Scavenging Activity (TEAC) | 3.21 - 4.73 mol TE/mol[3] | Trolox |
| Ferric Reducing Antioxidant Power (FRAP) | 1.85 - 3.05 mol TE/mol[3] | Trolox |
Note: A lower IC50 value indicates higher radical scavenging activity. A higher TEAC (Trolox Equivalent Antioxidant Capacity) value indicates greater antioxidant capacity. The variability in the reported values for gallic acid highlights the importance of conducting direct comparative studies.
Mechanisms of Antioxidant Action
This compound: As a hindered phenolic antioxidant, its primary mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals. The resulting phenoxyl radical is stabilized by the steric hindrance provided by the two bulky tert-butyl groups, which prevents it from initiating further radical chain reactions.[4]
Gallic Acid: Gallic acid exerts its antioxidant effects through multiple mechanisms. It can directly scavenge free radicals by donating hydrogen atoms from its multiple hydroxyl groups.[1] Additionally, it has been shown to modulate endogenous antioxidant defense systems through the activation of signaling pathways such as the Nrf2-Keap1 pathway, leading to the increased expression of antioxidant enzymes.
Signaling Pathways
The following diagrams illustrate the proposed antioxidant mechanisms.
Experimental Protocols
Detailed methodologies for the most common in vitro antioxidant assays are provided below. These protocols can be adapted for the comparative evaluation of this compound and gallic acid.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a series of dilutions of the test compounds (this compound and gallic acid) in methanol.
-
Reaction Mixture: In a 96-well microplate, add a specific volume of the test compound solution to a defined volume of the DPPH solution. A blank containing only methanol and the DPPH solution should also be prepared.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test compounds.
-
Reaction Mixture: Add a small volume of the test compound solution to a larger volume of the diluted ABTS•+ solution.
-
Measurement: Measure the decrease in absorbance at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the antioxidant capacity of the test compound is expressed as µM Trolox equivalents.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
References
- 1. Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
A Comparative Guide to the Structure-Activity Relationship of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3,5-di-tert-butyl-4-hydroxybenzoic acid scaffold, a sterically hindered phenolic structure, has garnered significant attention in medicinal chemistry due to its potent antioxidant and anti-inflammatory properties. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of its derivatives, offering insights into their therapeutic potential. We present a comparative analysis with alternative compound classes, supported by experimental data and detailed methodologies for key biological assays.
Core Structure and Derivatives
The core structure features a benzoic acid with two bulky tert-butyl groups at the ortho positions relative to the hydroxyl group. This steric hindrance is crucial for its antioxidant activity, as it stabilizes the resulting phenoxyl radical.[1] Various modifications of the carboxylic acid group into esters, amides, and heterocyclic systems have been explored to modulate the compound's physicochemical properties and biological activity.
Comparative Analysis of Biological Activities
The derivatives of this compound have been primarily investigated for their antioxidant, anti-inflammatory, and cytotoxic activities.
Antioxidant Activity
The antioxidant capacity of these derivatives is often evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose.
Structure-Activity Relationship for Antioxidant Activity:
-
Free Phenolic Hydroxyl Group: The presence of the free hydroxyl group at the C4 position is paramount for antioxidant activity. Esterification or etherification of this group generally leads to a significant decrease or complete loss of radical scavenging ability.
-
Steric Hindrance: The two tert-butyl groups at the C3 and C5 positions are critical. They provide steric shielding to the hydroxyl group, enhancing the stability of the phenoxyl radical formed upon hydrogen donation.[1]
-
Carboxylic Acid Modification: Conversion of the carboxylic acid to esters or amides can influence the molecule's lipophilicity and, consequently, its ability to interact with radical species in different environments. However, the core antioxidant activity is primarily dictated by the hindered phenolic moiety.
Table 1: Comparison of Antioxidant Activity of this compound Derivatives and Alternatives
| Compound/Derivative | Structure | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | This compound | DPPH | Data not consistently reported | Trolox | ~28 |
| Methyl 3,5-di-tert-butyl-4-hydroxybenzoate | Methyl 3,5-di-tert-butyl-4-hydroxybenzoate | DPPH | Not specified, but noted as an effective antioxidant | - | - |
| Arylidene flavanone (B1672756) 5 | Contains two 3,5-di-tert-butyl-4-hydroxyaryl-substituents | DPPH | Showed 70.8% scavenging at a certain concentration | Trolox | - |
| Butylated Hydroxytoluene (BHT) | 2,6-di-tert-butyl-4-methylphenol | DPPH | ~45 | - | - |
| Quercetin (Flavonoid) | Quercetin | DPPH | ~5-10 | - | - |
Note: IC50 values can vary depending on the specific experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory effects of these derivatives are often assessed using the carrageenan-induced paw edema model in rodents. This assay measures the ability of a compound to reduce acute inflammation.
Structure-Activity Relationship for Anti-inflammatory Activity:
-
Modification of the Carboxylic Acid: Conversion of the carboxylic acid to various amides and heterocyclic derivatives has yielded compounds with potent anti-inflammatory activity, some of which are comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[2]
-
Introduction of Heterocyclic Moieties: The incorporation of pyrrolidin-2-one and thiazolidin-4-one rings has been shown to enhance anti-inflammatory effects.[2][3]
-
Dual Inhibition of COX and LOX: Some derivatives have been designed as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. This dual inhibition is believed to offer a better safety profile, particularly with reduced gastrointestinal side effects compared to traditional NSAIDs.
Table 2: Comparison of Anti-inflammatory Activity of this compound Derivatives and Alternatives
| Compound/Derivative | Model | Dosage | % Inhibition of Edema | Reference Compound | % Inhibition of Edema |
| N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one | Carrageenan-induced paw edema (rat) | Not specified | Equipotent to Indomethacin | Indomethacin | - |
| LQFM218 (a thioxodihydropyrimidine derivative) | Carrageenan-induced paw edema (mice) | 100 mg/kg | 33.8% - 42.6% | - | - |
| Indomethacin | Carrageenan-induced paw edema (rat) | 5 mg/kg | Significant inhibition | - | - |
| Ibuprofen | Carrageenan-induced paw edema (rat) | Not specified | Significant inhibition | - | - |
Cytotoxic Activity
Several derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
Structure-Activity Relationship for Cytotoxic Activity:
-
Amide Derivatives: A series of amide derivatives have demonstrated moderate to good cytotoxicity against human colon (HCT 116, HT-29) and pancreatic (BxPC-3) cancer cell lines.[4]
-
Selectivity: Notably, some of these compounds have shown selectivity towards cancer cells over healthy cell lines (e.g., MRC-5).[4]
-
Influence of Amine Moiety: The nature of the amine component in the amide derivatives plays a crucial role in determining the cytotoxic potency and selectivity.
Table 3: Cytotoxicity of this compound Amide Derivatives
| Compound | HCT 116 IC50 (µM) | HT-29 IC50 (µM) | BxPC-3 IC50 (µM) |
| Compound 3 | 22.99 - 51.66 | 24.78 - 81.60 | 8.63 - 41.20 |
| Compound 5 | 22.99 - 51.66 | 24.78 - 81.60 | 8.63 - 41.20 |
| Compound 6 | 22.99 - 51.66 | 24.78 - 81.60 | 8.63 - 41.20 |
| Compound 7 | 22.99 - 51.66 | > 100 | 8.63 - 41.20 |
Data extracted from a study on COX-2 and 5-LOX inhibitors.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
DPPH Radical Scavenging Assay
This assay assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark.[5]
-
Sample Preparation: Dissolve the test compounds and a positive control (e.g., ascorbic acid, Trolox) in a suitable solvent to prepare a series of dilutions.[5]
-
Reaction: Add a specific volume of the sample or standard solution to an equal volume of the DPPH working solution in a 96-well microplate or a cuvette. A blank containing only the solvent and DPPH solution is also prepared.[5]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a set period (e.g., 30 minutes).[5]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or a microplate reader.[5]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
Procedure:
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds, a reference drug (e.g., indomethacin), or the vehicle (control) orally or intraperitoneally to different groups of rats.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[6][7]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[8]
-
Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100 where ΔV is the change in paw volume.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Seed the desired cancer cell lines in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Visualizations
Signaling Pathway: NF-κB Inhibition
Many anti-inflammatory agents, including derivatives of this compound, are thought to exert their effects by inhibiting the NF-κB signaling pathway.
Caption: Proposed mechanism of NF-κB inhibition by derivatives.
Experimental Workflow: DPPH Assay
The following diagram illustrates the general workflow for determining the antioxidant activity of a compound using the DPPH assay.
Caption: General workflow for the DPPH radical scavenging assay.
Logical Relationship: Structure-Activity Relationship (SAR) Analysis
This diagram outlines the logical flow of a structure-activity relationship study for the development of novel therapeutic agents.
Caption: Logical flow of a structure-activity relationship study.
References
- 1. This compound | 1421-49-4 | Benchchem [benchchem.com]
- 2. Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 7. inotiv.com [inotiv.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
Quantitative analysis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid in complex mixtures
A Comprehensive Guide to the Quantitative Analysis of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid in Complex Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of this compound (DBHBA) in complex matrices is essential for pharmacokinetic studies, toxicological assessments, and monitoring of exposure to its parent compound, butylated hydroxytoluene (BHT), a common antioxidant in food, cosmetics, and plastics. This guide provides an objective comparison of two primary analytical techniques for the quantitative analysis of DBHBA: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Methods
The choice of an analytical method for quantifying DBHBA is dictated by factors such as the sample matrix, required sensitivity, and available instrumentation. LC-MS/MS is a highly sensitive and specific method that often requires minimal sample preparation. In contrast, GC-MS is a robust and widely available technique but typically necessitates derivatization of polar analytes like DBHBA to enhance their volatility.
Quantitative Performance
The following table summarizes the quantitative performance of LC-MS/MS for the analysis of DBHBA in human urine and representative performance characteristics for a general GC-MS method for the analysis of phenolic acids in a similar matrix.
| Analytical Method | Common Matrix | Sample Preparation | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| LC-MS/MS [1] | Human Urine | Enzymatic Hydrolysis, 2D-LC | > 0.99 | Not explicitly stated | 0.5 µg/L | Not explicitly stated |
| GC-MS (General method for phenolic acids) | Human Urine | Liquid-Liquid Extraction, Derivatization | > 0.993[2] | 2-40 ng/mL[3] | 5-118 ng/mL[3] | 70-120%[4] |
Experimental Protocols
Detailed methodologies for the LC-MS/MS and a representative GC-MS method are provided below.
LC-MS/MS Method for DBHBA in Human Urine[1]
This method allows for the selective determination of DBHBA in urine samples.
Sample Preparation (Enzymatic Hydrolysis and Direct Injection):
-
Transfer 0.5 mL of the urine sample into a vial.
-
Add a ¹³C₆-ring labeled internal standard (ISTD) solution.
-
Add 1 mL of ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).
-
For the cleavage of glucuronidated and sulfated metabolites, add 5 µL of β-glucuronidase/arylsulfatase and incubate at 37°C for three hours.
-
After incubation, cool the sample to room temperature.
-
The sample is then directly injected into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:
-
Chromatography: Two-dimensional liquid chromatography is used for sample concentration and separation from matrix components.
-
Mass Spectrometry: Analysis is performed using tandem mass spectrometry.
-
Calibration: Calibration is performed using standards prepared in water and processed in the same manner as the urine samples.
GC-MS Method for Phenolic Acids in Human Urine (General Protocol)
This protocol is based on general methods for the analysis of organic and phenolic acids in urine and requires a derivatization step.[5][6][7][8][9][10]
Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
To 1 mL of urine, add an appropriate internal standard.
-
Acidify the sample to approximately pH 1 with HCl.
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing thoroughly.
-
Centrifuge the sample to separate the layers and collect the upper organic layer.
-
Repeat the extraction process.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
To the dried residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
The derivatized sample is then ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed, for instance, starting at 80°C, holding for a few minutes, and then ramping up to 280°C.
-
Injector Temperature: Typically set around 250-280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for identification and selected ion monitoring (SIM) for quantification, using characteristic ions of the derivatized DBHBA.
Visualizations
Experimental Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. rjstonline.com [rjstonline.com]
- 3. research.wur.nl [research.wur.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aurametrix.weebly.com [aurametrix.weebly.com]
- 6. metbio.net [metbio.net]
- 7. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid: HPLC-UV vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 3,5-Di-tert-butyl-4-hydroxybenzoic acid is essential for various applications, including metabolic studies, stability testing of formulations containing antioxidants like butylated hydroxytoluene (BHT), and quality control of chemical products. This guide provides a comparative overview of the widely used High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and its alternatives for the precise determination of this compound.
Method Performance Comparison
The selection of an analytical method hinges on factors such as sensitivity, specificity, and the nature of the sample matrix. Below is a comparison of typical performance characteristics for HPLC-UV, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the analysis of this compound and structurally similar phenolic compounds.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High | Very High | Low to Moderate |
| Sensitivity (LOD) | ~0.1 - 0.5 µg/mL[1] | ~0.01 - 0.1 µg/mL | ~1 - 5 µg/mL |
| Linearity (r²) | > 0.999[2] | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102%[3][4] | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 2%[5] | < 5% | < 5% |
| Sample Throughput | Moderate | Low to Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Typical Run Time | 10 - 20 minutes | 20 - 40 minutes | < 5 minutes |
Note: The performance data for HPLC-UV is representative of validated methods for structurally similar phenolic compounds and benzoic acid derivatives.[3][4][6][7]
Experimental Workflows
The general workflows for each analytical technique are outlined below, highlighting the key steps from sample preparation to data analysis.
Caption: General experimental workflows for HPLC-UV, GC-MS, and UV-Vis analysis.
Detailed Experimental Protocols
Representative HPLC-UV Method
This protocol is adapted from a validated method for a structurally similar compound, 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, and serves as an excellent starting point for the quantification of this compound.[6]
a. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Standard HPLC with UV-Vis detector |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with 0.1% phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Approximately 285 nm |
| Injection Volume | 10 µL |
b. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase.
-
Working Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1 to 100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
c. Method Validation Parameters:
The validation of the analytical method should be performed according to ICH guidelines to ensure its suitability for its intended purpose.
Caption: Key parameters for analytical method validation.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity, particularly for complex matrices. The following is a general protocol based on methods for similar phenolic compounds.[1]
a. GC-MS Conditions:
| Parameter | Condition |
| GC System | Gas chromatograph with a mass selective detector |
| Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 minutes |
| Injector Temperature | 250°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification |
b. Sample Preparation:
-
Extraction: Perform a liquid-liquid extraction of the sample using a suitable organic solvent (e.g., ethyl acetate).
-
Derivatization: To improve volatility and chromatographic performance, derivatize the extracted analyte using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Reconstitution: Evaporate the solvent and reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Alternative Method: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective technique but is more susceptible to interference from other UV-absorbing compounds in the sample matrix.[6]
a. Measurement Parameters:
| Parameter | Condition |
| Spectrophotometer | Double-beam UV-Vis spectrophotometer |
| Solvent | Ethanol or methanol |
| Wavelength | Wavelength of maximum absorbance (λmax), typically around 285 nm |
b. Procedure:
-
Determine λmax: Scan a dilute solution of this compound over the UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Dissolve the sample in the chosen solvent, ensuring the absorbance falls within the linear range of the calibration curve, and measure its absorbance at λmax. Determine the concentration from the calibration curve.
Conclusion
The choice of the most suitable analytical method for the quantification of this compound depends on the specific requirements of the analysis. HPLC-UV provides a robust, specific, and widely accessible method suitable for most quality control and research applications. GC-MS offers superior specificity and sensitivity, making it ideal for complex sample matrices or when very low detection limits are required. UV-Vis spectrophotometry, while simple and rapid, is best suited for screening purposes or for the analysis of relatively pure samples where interfering substances are not a concern. For regulatory submissions and in-depth scientific investigations, a validated HPLC-UV or GC-MS method is strongly recommended.
References
- 1. Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
Cross-Validation of Antioxidant Assays for 3,5-Di-tert-butyl-4-hydroxybenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common in vitro antioxidant assays as applied to the phenolic compound 3,5-Di-tert-butyl-4-hydroxybenzoic acid. Due to a lack of extensive publicly available data for this specific compound, this guide also includes data for structurally related compounds, such as its derivatives and butylated hydroxytoluene (BHT), to provide a comparative context for its potential antioxidant activity. Detailed experimental protocols for four major antioxidant assays—DPPH, ABTS, FRAP, and ORAC—are provided to facilitate the design and execution of further research.
Executive Summary
This compound is a synthetic phenolic compound with recognized antioxidant properties.[1] Its structural similarity to the widely used antioxidant BHT suggests significant potential for free radical scavenging. The primary mechanism of action for such hindered phenolic antioxidants is the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals, a process enhanced by the steric hindrance of the tert-butyl groups which increases the stability of the resulting phenoxyl radical.
This guide outlines the methodologies for quantifying the antioxidant capacity of this compound and provides a framework for interpreting the results from various assays. While direct quantitative data for the parent compound is limited, the provided protocols and comparative data on related molecules offer a valuable resource for researchers investigating its antioxidant potential.
Comparative Antioxidant Activity
A direct comparison of the antioxidant activity of this compound is challenging due to the limited availability of specific quantitative data in the scientific literature. However, studies on its derivatives and structurally similar compounds provide valuable insights into its potential efficacy. The following table summarizes available data for related compounds and common standards.
| Antioxidant Assay | Compound | Result | Reference Compound | Result of Reference |
| DPPH Radical Scavenging Activity | 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one (a derivative) | 84.64% scavenging at 100 µM[2] | Butylated Hydroxytoluene (BHT) | 55.17% scavenging at 100 µM[2] |
| Butylated Hydroxytoluene (BHT) | IC50: 23 mg/L | Ascorbic Acid | IC50: 4.97 µg/mL | |
| ABTS Radical Cation Scavenging Activity | Ethyl acetate (B1210297) fraction of Macaranga hypoleuca | IC50: 2.10 µg/mL[3] | Trolox | IC50: 2.34 µg/mL[3] |
| Ferric Reducing Antioxidant Power (FRAP) | Butanol fraction of Macaranga hypoleuca | IC50: 0.48 µg/mL[3] | Trolox | IC50: 0.24 µg/mL[3] |
| Oxygen Radical Absorbance Capacity (ORAC) | Data for this compound not available. | - | Trolox | Standard |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
Mechanism of Antioxidant Action
The antioxidant activity of this compound is primarily attributed to its ability to act as a free radical scavenger. The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The two bulky tert-butyl groups at the ortho positions to the hydroxyl group provide steric hindrance, which stabilizes the resulting phenoxyl radical and prevents it from initiating further radical reactions.
A plausible cellular mechanism for the antioxidant effects of phenolic compounds like this compound involves the activation of the Keap1-Nrf2 signaling pathway. Under conditions of oxidative stress, Nrf2 is released from its repressor Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of antioxidant and cytoprotective genes.
Experimental Protocols
Detailed methodologies for four key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the purple DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark bottle at 4°C.
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of a standard antioxidant, such as Trolox or Ascorbic Acid (e.g., 1-100 µg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of various concentrations of the test compound, standard, or methanol (as a blank).
-
Add 180 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by the decrease in absorbance.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ radical cation, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the test compound or standard at various concentrations.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine (TPTZ) complex is monitored spectrophotometrically.[4]
Methodology:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the volume to 1 L with distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the test sample, a standard (e.g., FeSO₄ or Trolox), or a blank (solvent).
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate at 37°C for 4-30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using a known concentration of FeSO₄ or Trolox.
-
The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents or Trolox equivalents.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the degree of fluorescence protection.[5]
Methodology:
-
Reagent Preparation:
-
Prepare a 75 mM phosphate (B84403) buffer (pH 7.4).
-
Prepare a stock solution of fluorescein (B123965) (4 µM) in the phosphate buffer.
-
Prepare a fresh solution of AAPH (75 mM) in the phosphate buffer.
-
Prepare a series of Trolox standards in the phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of the test compound, standard, or phosphate buffer (blank).
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately begin measuring the fluorescence kinetically every 1-2 minutes for 60-90 minutes (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for each sample and standard.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot the net AUC against the Trolox concentration to generate a standard curve. The results are expressed as Trolox Equivalents (TE).
-
Conclusion
References
A Comparative Guide to Alternatives for 3,5-Di-tert-butyl-4-hydroxybenzoic Acid in Polymer Stabilization
For researchers, scientists, and drug development professionals working with polymeric materials, ensuring long-term stability is paramount. The degradation of polymers, initiated by factors such as heat, oxygen, and light, can compromise the integrity, efficacy, and safety of the final product. 3,5-Di-tert-butyl-4-hydroxybenzoic acid is a well-known hindered phenolic antioxidant used to mitigate these effects. However, a range of alternative stabilizers are available, each with distinct performance characteristics. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the most appropriate stabilization strategy.
Overview of Polymer Degradation and Stabilization
Polymers are susceptible to a process known as auto-oxidation, a free-radical chain reaction that leads to the cleavage of polymer chains, cross-linking, discoloration, and a general loss of mechanical properties.[1][2] Hindered phenolic antioxidants, including this compound and its alternatives, function as primary stabilizers. They interrupt the degradation cycle by donating a hydrogen atom to reactive peroxy radicals, thereby forming a stable, non-reactive radical and preventing further propagation of the degradation chain.[3][4]
The general mechanism of polymer auto-oxidation and its inhibition by phenolic antioxidants is depicted below.
References
A Comparative Guide to the Antioxidant Activity of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid: In Vitro vs. In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo antioxidant activity of 3,5-Di-tert-butyl-4-hydroxybenzoic acid. While direct quantitative data for the parent compound is limited in publicly available literature, this document synthesizes findings on its derivatives and structurally related compounds to offer valuable insights for research and drug development. We will explore its radical scavenging capabilities, potential effects on physiological antioxidant defense systems, and plausible molecular mechanisms of action.
In Vitro Antioxidant Activity
The antioxidant potential of this compound in a laboratory setting is typically evaluated through its ability to neutralize stable free radicals. The presence of a phenolic hydroxyl group sterically hindered by two bulky tert-butyl groups is a key structural feature that suggests potent antioxidant capabilities.[1] This steric hindrance enhances the stability of the phenoxyl radical formed after donating a hydrogen atom, thereby increasing its antioxidant efficacy.[2]
Table 1: In Vitro Antioxidant Activity of this compound Derivatives
| Derivative Class | Assay | Result | Reference Compound |
| Arylidene flavanone (B1672756) derivative | DPPH (% inhibition at 100 µM) | 70.8% | Not specified |
| Chalcone derivative | DPPH (% inhibition at 100 µM) | 61.1% | Not specified |
| Flavanone derivative 1 | DPPH (% inhibition at 100 µM) | 29.3% | Not specified |
| Flavanone derivative 2 | DPPH (% inhibition at 100 µM) | 32.0% | Not specified |
Data extracted from a study on flavonoid analogues of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde, a structurally related compound.
In Vivo Antioxidant Activity
Assessing the antioxidant activity of a compound in a living organism provides a more comprehensive understanding of its potential therapeutic effects. In vivo studies typically involve animal models where the compound is administered, followed by the measurement of key biomarkers of oxidative stress and antioxidant defense.
To date, specific in vivo studies evaluating the direct effects of this compound on antioxidant enzymes and oxidative stress markers are not extensively reported in the available scientific literature. However, research on structurally similar compounds provides a framework for potential in vivo effects. For instance, studies on some derivatives have indicated an ability to restore redox balance under conditions of acute inflammation.[3]
Table 2: Key Biomarkers for In Vivo Antioxidant Activity Assessment
| Biomarker Category | Specific Markers | Description |
| Antioxidant Enzymes | Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx) | These enzymes are the body's primary defense against reactive oxygen species (ROS). Their activity levels can indicate the antioxidant response to a given compound. |
| Oxidative Stress Markers | Malondialdehyde (MDA), Protein Carbonyls, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) | These molecules are products of oxidative damage to lipids, proteins, and DNA, respectively. Elevated levels are indicative of oxidative stress. |
| Non-Enzymatic Antioxidants | Glutathione (GSH), Vitamin C, Vitamin E | These molecules directly scavenge free radicals. Their levels can be measured to assess the overall antioxidant capacity. |
Signaling Pathways and Mechanism of Action
The antioxidant effects of phenolic compounds are often mediated through the modulation of specific signaling pathways. A primary candidate for this compound is the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. While direct evidence for this compound is pending, the structurally related compound tert-butylhydroquinone (B1681946) (tBHQ) is a known activator of the Nrf2 pathway.[4][5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Nrf2 activator tBHQ inhibits T cell activation of primary human CD4 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nrf2 activator tBHQ inhibits T cell activation of primary human CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nrf2 Activator, tBHQ, Differentially Affects Early Events Following Stimulation of Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3,5-Di-tert-butyl-4-hydroxybenzoic acid performance against commercial antioxidants
For Immediate Release: This guide offers a comprehensive performance benchmark of 3,5-Di-tert-butyl-4-hydroxybenzoic acid against a range of commercially available antioxidants. Tailored for researchers, scientists, and professionals in drug development, this document provides a synthesis of available experimental data, detailed analytical protocols, and insights into the mechanisms of antioxidant action to inform decisions on the selection and application of antioxidant compounds.
Executive Summary
This compound is a phenolic compound structurally related to the widely used synthetic antioxidant Butylated Hydroxytoluene (BHT). Its antioxidant properties are conferred by the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals, and the presence of sterically hindering tert-butyl groups that enhance the stability of the resulting phenoxyl radical.[1] While it is recognized for its potent antioxidant capabilities, direct quantitative comparisons with other commercial antioxidants in standardized assays are not extensively available in peer-reviewed literature.[2] This guide compiles the available performance data for common commercial antioxidants to provide a comparative context for the potential efficacy of this compound. Structure-activity relationship studies suggest that the structural features of this compound are conducive to high antioxidant activity.[3]
Comparative Antioxidant Activity: Data Presentation
To facilitate a clear comparison, the following table summarizes the reported antioxidant activities of several widely used commercial antioxidants, primarily focusing on the DPPH radical scavenging assay, for which the most comparative data is available. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay; a lower IC50 value indicates higher antioxidant potency.
| Antioxidant Compound | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (IC50) | Ferric Reducing Antioxidant Power (FRAP) |
| This compound | Data not readily available in cited literature. A derivative showed superior scavenging (84.64% at 100 µM) to BHT (55.17% at 100 µM).[4] | Data not readily available in cited literature. | Data not readily available in cited literature. |
| Butylated Hydroxytoluene (BHT) | ~32.06 µg/mL to 202.35 µg/mL[5][6] | Data varies significantly with assay conditions. | Moderate reducing power. |
| Butylated Hydroxyanisole (BHA) | ~35.35 µg/mL to 112.05 µg/mL[5][7] | ~44 µmol/L[8] | Moderate to high reducing power. |
| Tert-butylhydroquinone (TBHQ) | ~22.20 µg/mL[9] | ~33.34 µg/mL | High reducing power. |
| Propyl Gallate (PG) | ~4.2 µmol/L to 8.74 µg/mL[8] | ~4.2 µmol/L[8] | High reducing power. |
| Ascorbic Acid (Vitamin C) | ~3.37 µg/mL to 24.34 µg/mL | Data varies significantly with assay conditions. | High reducing power. |
| α-Tocopherol (Vitamin E) | Data varies significantly with assay conditions. | Data varies significantly with assay conditions. | Moderate reducing power. |
Note: The IC50 and other antioxidant capacity values can vary significantly based on the specific experimental conditions, including solvent, pH, and reaction time. The data presented here is a compilation from various sources and should be used for comparative purposes with this variability in mind.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below to allow for replication and standardized comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant's radical scavenging capacity.[1]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Test Samples: Dissolve the antioxidant compounds in a suitable solvent (e.g., methanol) to prepare a stock solution. From this, create a series of dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate or cuvette, add a specific volume of the test sample solution.
-
Add the DPPH solution to initiate the reaction. A typical ratio is 1:2 (sample:DPPH).
-
A control containing the solvent instead of the sample is also prepared.
-
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+). The reduction of ABTS•+ by an antioxidant to its colorless neutral form results in a decrease in absorbance at 734 nm.[4]
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a stock solution of the antioxidant and a series of dilutions as described for the DPPH assay.
-
Assay Procedure:
-
Add a small volume (e.g., 20 µL) of each antioxidant dilution to a 96-well microplate.
-
Add a larger volume (e.g., 180 µL) of the ABTS•+ working solution to each well.
-
The control contains the solvent instead of the sample.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[4]
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with absorbance measured at 593 nm.[2]
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.[2]
-
Preparation of Test Samples and Standards: Prepare various concentrations of the antioxidant and a standard (e.g., FeSO₄ or Trolox).
-
Assay Procedure:
-
Add a small volume of the antioxidant solution, standard, or blank to a microplate well or cuvette.
-
Add the FRAP reagent.
-
-
Incubation: Incubate at 37°C for a defined time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve using the absorbance values of the standards. Determine the FRAP value of the test samples from the standard curve, typically expressed as µmol Fe²⁺ equivalents.
Signaling Pathways and Experimental Workflows
To provide a deeper context for the action of phenolic antioxidants, the following diagrams illustrate a key cellular antioxidant response pathway and a general experimental workflow for comparing antioxidant activity.
Caption: The Keap1-Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.
References
- 1. Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. japsonline.com [japsonline.com]
- 5. Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Silico Methodologies to Improve Antioxidants’ Characterization from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Determination of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid in Urine by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid in human urine. This compound, a major metabolite of the widely used antioxidant Butylated Hydroxytoluene (BHT), serves as a critical biomarker for assessing human exposure to BHT.[1] The accurate and sensitive determination of this metabolite is paramount for toxicological studies and human biomonitoring.
Overview of Analytical Techniques
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. It is highly suited for the analysis of polar and non-volatile compounds in complex biological matrices like urine.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a chemical derivatization step is typically required to increase their volatility for GC-MS analysis.
Performance Comparison
The choice between LC-MS/MS and GC-MS for the determination of this compound in urine depends on several factors, including sensitivity, specificity, sample throughput, and the need for derivatization.
| Parameter | LC-MS/MS Method | GC-MS Method (Representative) |
| Limit of Detection (LOD) | 0.06 µg/L[2] | Typically in the low µg/L range (analyte specific data not available) |
| Limit of Quantification (LOQ) | 0.2 µg/L[2] | Typically in the low to mid µg/L range (analyte specific data not available) |
| Linearity Range | 0.2 - 200 µg/L[2] | Analyte specific data not available |
| Sample Preparation | Enzymatic hydrolysis followed by direct injection[2] | Enzymatic hydrolysis, liquid-liquid extraction, and derivatization |
| Derivatization Required | No | Yes (e.g., silylation) |
| Analysis Time per Sample | ~10-15 minutes | ~20-30 minutes |
| Specificity | High, based on precursor and product ion transitions | High, based on mass spectral fragmentation patterns |
| Matrix Effects | Can be significant, often mitigated by stable isotope-labeled internal standards and chromatographic separation | Generally less pronounced than in ESI-LC-MS/MS |
| Instrumentation Cost | Generally higher | Generally lower |
Experimental Protocols
Detailed LC-MS/MS Methodology
This protocol is based on a validated method for the determination of this compound in human urine.[2]
1. Sample Preparation (Enzymatic Hydrolysis)
-
To 0.5 mL of urine, add 50 µL of an internal standard solution (e.g., ¹³C₆-labeled this compound).
-
Add 0.5 mL of ammonium (B1175870) acetate (B1210297) buffer (0.2 M, pH 5.0).
-
Add 10 µL of β-glucuronidase/arylsulfatase.
-
Incubate the mixture at 37°C for 4 hours to cleave glucuronide and sulfate (B86663) conjugates.
-
After incubation, add 100 µL of methanol (B129727) to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. Chromatographic Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate).
-
Injection Volume: 10 µL.
3. Mass Spectrometric Parameters
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: e.g., m/z 249.1 → 205.1 (quantifier), 249.1 → 177.1 (qualifier)
-
¹³C₆-3,5-Di-tert-butyl-4-hydroxybenzoic acid (Internal Standard): e.g., m/z 255.1 → 211.1
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Representative GC-MS Methodology
A specific validated GC-MS method for this compound in urine with performance data was not identified in the literature search. The following protocol is a representative procedure based on the analysis of similar phenolic and benzoic acids in biological matrices.
1. Sample Preparation (Extraction and Derivatization)
-
Perform enzymatic hydrolysis as described in the LC-MS/MS protocol.
-
After hydrolysis, acidify the sample to pH 1-2 with hydrochloric acid.
-
Perform liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 5 minutes.
-
Centrifuge the sample and transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction step.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.
-
After cooling, the sample is ready for GC-MS analysis.
2. Chromatographic Conditions
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL in splitless mode.
3. Mass Spectrometric Parameters
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the TMS-derivatized analyte (e.g., m/z 322 (M+), 307, 265).
Visualizations
Conclusion
Both LC-MS/MS and GC-MS are suitable for the determination of this compound in urine. LC-MS/MS offers the advantage of higher sensitivity and throughput without the need for derivatization, making it a preferred method for large-scale biomonitoring studies. GC-MS, while requiring a derivatization step, remains a robust and cost-effective alternative. The choice of method will ultimately depend on the specific requirements of the study, available instrumentation, and desired sample throughput.
References
Safety Operating Guide
Proper Disposal of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3,5-Di-tert-butyl-4-hydroxybenzoic acid is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, aligning with industry best practices and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face | Chemical safety goggles or a face shield | Conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Hand | Protective gloves (e.g., impervious gloves) | Wear appropriate protective gloves to prevent skin exposure.[4] |
| Body | Wear suitable protective clothing to prevent skin exposure.[4] | --- |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate, wear respiratory protection. | A particle filter respirator is recommended if dust is generated.[4] |
| General Hygiene | Handle in accordance with good industrial hygiene and safety practice.[4] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1] | --- |
In case of exposure, follow these first-aid measures:
-
Inhalation: Move the person to fresh air. Seek medical attention if symptoms occur.[4]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][4]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell.[1][4]
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][5] Do not dispose of this chemical in regular trash or down the drain.[6][7]
-
Waste Identification and Collection:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[6][10]
-
The label must include the full chemical name: "this compound".[6] Avoid using abbreviations or chemical formulas.[6]
-
Include the date of waste generation, the location of origin (e.g., lab and room number), and the name of the principal investigator.[6]
-
Mark the appropriate hazard pictograms on the label.[6]
-
-
Segregation and Storage:
-
Store the hazardous waste container in a designated and secure satellite accumulation area.[11]
-
Segregate this compound waste from incompatible materials, such as strong oxidizing agents.[4]
-
Keep the waste container tightly closed except when adding waste.[9][11]
-
Store the container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[4]
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, absorbent paper, and weighing boats, must be treated as hazardous waste.[3]
-
Collect these contaminated materials in a separate, clearly labeled hazardous waste container.
-
-
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[8][9]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[8][9]
-
After triple-rinsing, deface the original label and the container may then be disposed of as regular trash, depending on institutional and local regulations.[8]
-
-
Arranging for Pickup and Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and local regulations.
References
- 1. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 2. This compound | C15H22O3 | CID 15007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. acs.org [acs.org]
- 8. vumc.org [vumc.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 13. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
Essential Safety and Operational Guidance for Handling 3,5-Di-tert-butyl-4-hydroxybenzoic Acid
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is of utmost importance. This document provides crucial safety and logistical information for 3,5-Di-tert-butyl-4-hydroxybenzoic acid (CAS No. 1421-49-4), outlining personal protective equipment (PPE) requirements, standard operating procedures, and disposal plans to ensure a safe laboratory environment.
Quantitative Data Summary
The following tables summarize the key physical, chemical, and hazard data for this compound for quick reference.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C15H22O3[1] |
| Molecular Weight | 250.34 g/mol [1] |
| Appearance | Light yellow solid[1] |
| Melting Point | 206 - 209 °C (402.8 - 408.2 °F)[1] |
| Odor | Odorless[1] |
Hazard Identification and Classification
| Hazard Statement | Classification |
| H302 | Harmful if swallowed[2][3] |
| H315 | Causes skin irritation[2][3] |
| H319 | Causes serious eye irritation[2][3] |
| H335 | May cause respiratory irritation[2][3] |
Safety Operating Guide
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety when handling this compound.
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this chemical, the following personal protective equipment is mandatory.[2]
| PPE Category | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for larger quantities or when there is a risk of splashing. | To protect eyes from serious irritation.[2] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[1][2] |
| Body Protection | Wear appropriate protective clothing and a lab coat to prevent skin exposure.[1] | To protect against skin contact. |
| Respiratory Protection | No protective equipment is needed under normal use conditions with adequate ventilation. If dust formation is likely, use a particle filter respirator.[1] | To prevent respiratory tract irritation.[2] |
Handling and Storage Procedures
-
Engineering Controls: Work in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust.[2] Avoid dust formation.[1] Do not eat, drink, or smoke when using this product.[2]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2] Store locked up.[2]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][2] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[1] If skin irritation occurs, get medical advice/attention.[2] |
| Inhalation | Remove to fresh air. Get medical attention if you feel unwell.[1][2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Call a POISON CENTER or doctor if you feel unwell.[1][2] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure
-
Waste Identification: this compound is a solid chemical. Contaminated materials may include gloves, weighing paper, and empty containers.
-
Waste Collection:
-
Collect waste chemical in a clearly labeled, sealed, and appropriate container.
-
Contaminated disposable materials (e.g., gloves, wipes) should be collected in a designated hazardous waste container.
-
-
Storage of Waste: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[2] All disposal activities must comply with federal, state, and local regulations. Do not release into the environment.[1]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
